molecular formula C7H15NO3 B13436644 tert-Butyl (2-Hydroxyethyl-d4)carbamate

tert-Butyl (2-Hydroxyethyl-d4)carbamate

Cat. No.: B13436644
M. Wt: 165.22 g/mol
InChI Key: GPTXCAZYUMDUMN-CQOLUAMGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-Butyl (2-Hydroxyethyl-d4)carbamate is a deuterated analog of a highly valuable protected aminoethanol derivative used extensively in chemical synthesis and drug discovery. The compound features a tert-butoxycarbonyl (Boc) group, which serves as a crucial protecting shield for the amine functionality, allowing for selective modifications on other parts of a molecule during multi-step syntheses . This protection strategy is particularly important in complex organic synthesis and peptide chemistry, where maintaining the integrity of functional groups is paramount . The Boc group can be readily removed under mild acidic conditions, making it a preferred choice over other protecting groups. The key structural feature of this specific compound is the deuterium (d4) labeling on the ethanolamine moiety. Deuterated building blocks like this are strategically important in chemical research for use in mass spectrometry, internal standards, and metabolic studies, where the deuterium atoms provide a distinct isotopic signature. Compounds containing the carbamate group, like this one, are known for their good chemical and proteolytic stability, ability to penetrate cell membranes, and their close resemblance to a peptide bond, making them important motifs in modern drug discovery . This deuterated reagent is For Research Use Only and is not intended for diagnostic or therapeutic use. Researchers are advised to consult the safety data sheet for proper handling and storage information, which typically recommends keeping the compound in a dark place, sealed in a dry environment at room temperature .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H15NO3

Molecular Weight

165.22 g/mol

IUPAC Name

tert-butyl N-(1,1,2,2-tetradeuterio-2-hydroxyethyl)carbamate

InChI

InChI=1S/C7H15NO3/c1-7(2,3)11-6(10)8-4-5-9/h9H,4-5H2,1-3H3,(H,8,10)/i4D2,5D2

InChI Key

GPTXCAZYUMDUMN-CQOLUAMGSA-N

Isomeric SMILES

[2H]C([2H])(C([2H])([2H])O)NC(=O)OC(C)(C)C

Canonical SMILES

CC(C)(C)OC(=O)NCCO

Origin of Product

United States

Methodological & Application

Application Notes and Protocols: Quantitative Analysis of Analytes in Human Plasma using tert-Butyl (2-Hydroxyethyl-d4)carbamate as an Internal Standard

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for the quantitative analysis of small molecule analytes in human plasma samples using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). It details a robust protocol centered on the use of a stable isotopically labeled (SIL) internal standard, tert-Butyl (2-Hydroxyethyl-d4)carbamate, to ensure accuracy and precision. The protocol encompasses detailed methodologies for plasma sample preparation via protein precipitation followed by solid-phase extraction (SPE) for optimal sample cleanup. Furthermore, it outlines a complete bioanalytical method validation strategy based on regulatory guidelines to establish the trustworthiness and reliability of the analytical results. This guide is intended for researchers, scientists, and drug development professionals engaged in pharmacokinetic, toxicokinetic, and metabolic studies.

Introduction: The Imperative for a Reliable Internal Standard

In the realm of quantitative bioanalysis, particularly in complex matrices like human plasma, achieving accurate and reproducible results is paramount. The inherent variability in sample preparation and the potential for matrix effects—the suppression or enhancement of the analyte signal by co-eluting endogenous components—present significant analytical challenges. The use of an internal standard (IS) is a cornerstone of modern quantitative LC-MS/MS methods to mitigate these issues.

An ideal internal standard co-elutes with the analyte of interest and experiences similar ionization effects, thereby normalizing variations in sample preparation and instrument response. Stable isotopically labeled (SIL) internal standards are considered the gold standard because their physicochemical properties are nearly identical to the analyte, yet they are distinguishable by their mass.[1] tert-Butyl (2-Hydroxyethyl-d4)carbamate, with its deuterium-labeled ethyl group, serves as an excellent internal standard for a variety of small molecule analytes, particularly those with similar functional groups or retention characteristics. The mass difference due to the deuterium labels allows for its distinct detection by the mass spectrometer, ensuring it does not interfere with the quantification of the unlabeled analyte.

This application note details a comprehensive protocol for the use of tert-Butyl (2-Hydroxyethyl-d4)carbamate in a typical bioanalytical workflow, from sample preparation to data analysis, all within a framework of rigorous scientific validation.

Materials and Reagents

  • Plasma: Human plasma with K2EDTA as anticoagulant, stored at -80°C.

  • Internal Standard (IS): tert-Butyl (2-Hydroxyethyl-d4)carbamate.

  • Reagents:

    • Acetonitrile (HPLC grade or higher).

    • Methanol (HPLC grade or higher).

    • Formic acid (LC-MS grade).

    • Ammonium formate (LC-MS grade).

    • Ultrapure water.

  • Consumables:

    • Polypropylene microcentrifuge tubes (1.5 mL).

    • Solid-Phase Extraction (SPE) cartridges (e.g., C18 reversed-phase, 100 mg/1 mL).

    • 96-well collection plates.

    • Pipettes and sterile, filtered tips.

Experimental Protocols

Preparation of Stock and Working Solutions
  • Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh and dissolve tert-Butyl (2-Hydroxyethyl-d4)carbamate in methanol.

  • IS Working Solution (100 ng/mL): Perform serial dilutions of the IS stock solution in a 50:50 (v/v) mixture of methanol and water. This working solution will be used to spike the plasma samples.

  • Analyte Stock and Working Solutions: Prepare stock and working solutions of the target analyte in a similar manner to the internal standard.

Plasma Sample Preparation Workflow

The following workflow combines protein precipitation for bulk protein removal with solid-phase extraction for enhanced sample cleanup, which is crucial for minimizing matrix effects and ensuring long-term instrument performance.[2][3]

G cluster_0 Sample Preparation Workflow plasma 1. Plasma Sample Aliquot spike 2. Spike with Internal Standard (tert-Butyl (2-Hydroxyethyl-d4)carbamate) plasma->spike Add IS Working Solution precipitate 3. Protein Precipitation (Add cold Acetonitrile) spike->precipitate 1:3 Plasma:ACN ratio vortex 4. Vortex & Centrifuge precipitate->vortex supernatant 5. Collect Supernatant vortex->supernatant Pellet Proteins spe 6. Solid-Phase Extraction (SPE) supernatant->spe Load onto conditioned SPE cartridge elute 7. Elute Analyte & IS spe->elute Wash & Elute evaporate 8. Evaporate to Dryness elute->evaporate Under Nitrogen Stream reconstitute 9. Reconstitute in Mobile Phase evaporate->reconstitute analyze 10. LC-MS/MS Analysis reconstitute->analyze

Caption: Workflow for plasma sample preparation.

Step-by-Step Protocol:

  • Sample Thawing: Thaw frozen human plasma samples on ice.

  • Spiking: In a 1.5 mL polypropylene tube, add 100 µL of plasma. Spike with 10 µL of the 100 ng/mL IS working solution. For calibration standards and quality control (QC) samples, also add the corresponding analyte working solutions. Vortex briefly.

  • Protein Precipitation: Add 300 µL of ice-cold acetonitrile to the plasma sample.[4][5] The 3:1 ratio of acetonitrile to plasma is effective for precipitating the majority of plasma proteins.[4]

  • Vortex and Centrifuge: Vortex the mixture vigorously for 1 minute to ensure complete protein denaturation. Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Collection: Carefully transfer the supernatant to a clean tube, being cautious not to disturb the protein pellet.

  • Solid-Phase Extraction (SPE):

    • Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of ultrapure water.[6][7]

    • Loading: Load the supernatant onto the conditioned SPE cartridge.

    • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

    • Elution: Elute the analyte and internal standard with 1 mL of methanol into a clean collection tube or well of a 96-well plate.

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).

LC-MS/MS Instrumentation and Parameters

The following parameters provide a starting point for method development and can be optimized for specific analytes.

Parameter Condition
LC System UHPLC System
Column C18 Reversed-Phase, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
MS System Triple Quadrupole Mass Spectrometer
Ionization Source Electrospray Ionization (ESI), Positive Mode
Capillary Voltage 3500 V
Drying Gas Temp 300°C
Nebulizer Pressure 35 psi
MRM Transitions To be determined empirically for the analyte and internal standard. For the IS, monitor the transition from the protonated parent ion to a characteristic product ion.

Bioanalytical Method Validation: A Self-Validating System

A trustworthy protocol must be a self-validating system. This is achieved by rigorously assessing the method's performance according to established regulatory guidelines, such as those from the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH) M10 guidance.[8][9][10]

G cluster_0 Core Validation Parameters Accuracy Accuracy Validation Validated Method Accuracy->Validation Precision Precision Precision->Validation Selectivity Selectivity Selectivity->Validation Sensitivity Sensitivity (LLOQ) Sensitivity->Validation Stability Stability Stability->Validation MatrixEffect Matrix Effect MatrixEffect->Validation

Caption: Core parameters for bioanalytical method validation.

Validation experiments should include:

  • Selectivity and Specificity: Analyze at least six different batches of blank human plasma to ensure no endogenous components interfere with the detection of the analyte or the IS.

  • Calibration Curve: Prepare a calibration curve using at least six non-zero concentrations of the analyte spiked into plasma. The curve should be fitted with an appropriate regression model (e.g., linear, weighted 1/x²).

  • Accuracy and Precision: Analyze QC samples at a minimum of four concentration levels (Lower Limit of Quantification (LLOQ), Low, Medium, and High) in at least five replicates. The mean concentration should be within ±15% of the nominal value (±20% for LLOQ), and the coefficient of variation (CV) should not exceed 15% (20% for LLOQ).[8]

  • Matrix Effect: Assess the ion suppression or enhancement by comparing the analyte response in post-extraction spiked plasma from different sources to the response in a neat solution.

  • Recovery: Evaluate the efficiency of the extraction procedure by comparing the analyte response in pre-extraction spiked samples to that of post-extraction spiked samples.

  • Stability: Assess the stability of the analyte in plasma under various conditions, including short-term (bench-top), long-term (frozen), and freeze-thaw cycles.

Data Analysis and Quantification

  • Peak Integration: Integrate the chromatographic peaks for both the analyte and the internal standard (tert-Butyl (2-Hydroxyethyl-d4)carbamate).

  • Response Ratio: Calculate the peak area ratio of the analyte to the internal standard.

  • Quantification: Use the calibration curve to determine the concentration of the analyte in unknown samples based on their calculated peak area ratios.

Conclusion

This application note provides a detailed and robust protocol for the quantification of small molecule analytes in human plasma using tert-Butyl (2-Hydroxyethyl-d4)carbamate as a stable isotopically labeled internal standard. The combination of protein precipitation and solid-phase extraction ensures a clean sample extract, minimizing matrix effects and leading to reliable data. By adhering to the principles of bioanalytical method validation outlined herein, researchers can generate high-quality, reproducible, and defensible data suitable for regulatory submissions and critical decision-making in drug development.

References

  • Essential FDA Guidelines for Bioanalytical Method Validation. (2025, December 26).
  • Application Notes and Protocols for Plasma Protein Precipitation - Benchchem. (n.d.).
  • FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. (2025, February 6).
  • Protein Precipitation Plates | Thermo Fisher Scientific. (n.d.).
  • Bioanalytical Method Validation Guidance for Industry | FDA. (2020, April 29).
  • Solid-Phase Extraction (SPE) Techniques for Sample Preparation in Clinical and Pharmaceutical Analysis: A Brief Overview - Bentham Science Publishers. (n.d.).
  • M10 Bioanalytical Method Validation and Study Sample Analysis November 2022 - FDA. (2024, June 12).
  • M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry - Food and Drug Administration. (n.d.).
  • Full article: Plasma Sample Preparation for Solid Phase Extraction of Chosen Xenobiotics, Utilizing Salts Differing in Ion Chaotropicity - Taylor & Francis. (2014, October 10).
  • Best way for t-he precipitation of protein in plasma HPLC - Chromatography Forum. (2013, January 11).
  • Solid Phase Extraction Guide | Thermo Fisher Scientific - US. (n.d.).
  • Solid-Phase Extraction - Chemistry LibreTexts. (2023, August 29).
  • A New Solid-Phase Extraction Method for Determination of Pantoprazole in Human Plasma Using High-Performance Liquid Chromatography - PMC. (n.d.).
  • Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necess - SciSpace. (n.d.).

Sources

Application Note: High-Precision Metabolic Stability Assessment of Deuterated Linkers

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol guide is designed for researchers in drug discovery, specifically those working on Targeted Protein Degradation (PROTACs) and linker optimization . It details the application of tert-Butyl (2-Hydroxyethyl-d4)carbamate , a deuterated linker intermediate, to assess and improve metabolic stability via the Deuterium Kinetic Isotope Effect (DKIE).

Focus Compound: tert-Butyl (2-Hydroxyethyl-d4)carbamate

Application: Deuterium Switch Strategy for PROTAC Linker Optimization & Metabolic Soft-Spot Identification.

Introduction: The Linker Stability Challenge

In the design of heterobifunctional degraders (PROTACs), the linker is not merely a passive connector; it is a critical determinant of physicochemical properties and metabolic stability.[1] A common "soft spot" in linker design is the ethylene glycol or amino-ethyl motif. Cytochrome P450 (CYP450) enzymes frequently target the


-carbon adjacent to heteroatoms (N or O) for oxidation, leading to rapid chain cleavage, inactivation of the degrader, and potential toxicity.

tert-Butyl (2-Hydroxyethyl-d4)carbamate represents a strategic "Deuterium Switch" reagent. By replacing the metabolically labile hydrogen atoms on the ethyl chain with deuterium (


H), researchers can:
  • Quantify the Kinetic Isotope Effect (KIE): Determine if C-H bond breakage is the rate-limiting step in metabolism.

  • Enhance Metabolic Stability: Extend the half-life (

    
    ) of the linker without altering the compound's binding affinity or steric profile.
    
  • Validate Metabolic Pathways: Use the mass shift to definitively identify oxidative "hotspots" during metabolite identification (MetID) studies.

Technical Specifications & Mechanism
Compound Profile
  • Compound Name: tert-Butyl (2-Hydroxyethyl-d4)carbamate

  • Parent Analog (Non-Deuterated): tert-Butyl (2-hydroxyethyl)carbamate (CAS: 26690-80-2)[2][3][4][5][6]

  • Chemical Structure Description: A Boc-protected amino ethanol where the ethyl backbone is fully deuterated (-CD

    
    -CD
    
    
    
    -).
  • Key Property: The Carbon-Deuterium (C-D) bond is shorter and stronger than the Carbon-Hydrogen (C-H) bond due to a lower Zero Point Energy (ZPE).

Mechanism of Action: The Primary Kinetic Isotope Effect

CYP450-mediated metabolism often involves the abstraction of a hydrogen atom (HAT) from the


-carbon.
  • C-H Bond Cleavage: Requires overcoming a specific activation energy.

  • C-D Bond Cleavage: The C-D bond has a lower ground state energy, requiring significantly higher activation energy to reach the transition state.

  • Result: If C-H abstraction is the rate-determining step, substituting H with D significantly reduces the reaction rate (

    
    ), typically by a factor of 2–5, thereby reducing intrinsic clearance (
    
    
    
    ).
Visualizing the Metabolic Pathway

The following diagram illustrates the metabolic vulnerability of the standard linker versus the deuterated analog.

MetabolicPathway Parent Parent Linker (Boc-NH-CH2-CH2-OH) CYP CYP450 (Oxidation) Parent->CYP H-Abstraction Intermediate Hemiaminal Intermediate (Unstable) CYP->Intermediate Hydroxylation Cleavage Linker Cleavage (Loss of Efficacy) Intermediate->Cleavage Spontaneous Decomposition Deuterated Deuterated Linker (Boc-NH-CD2-CD2-OH) Blocked Metabolism Slowed/Blocked (High Activation Energy) Deuterated->Blocked Strong C-D Bond (Primary KIE)

Figure 1: Mechanism of CYP450-mediated oxidative cleavage of the amino-ethyl linker and the stabilizing effect of deuteration.[4]

Protocol: Comparative Microsomal Stability Assay

This protocol describes how to measure the Intrinsic Clearance (


)  and Half-life (

)
of the deuterated linker compared to its non-deuterated parent.
A. Materials & Reagents
  • Test Compounds:

    • Compound H : tert-Butyl (2-hydroxyethyl)carbamate (10 mM in DMSO).

    • Compound D : tert-Butyl (2-Hydroxyethyl-d4)carbamate (10 mM in DMSO).

  • Biological Matrix: Pooled Human Liver Microsomes (HLM) (20 mg/mL protein conc).

  • Cofactor System: NADPH Regenerating System (or 10 mM NADPH solution in buffer).

  • Buffer: 100 mM Potassium Phosphate Buffer (PBS), pH 7.4.

  • Quench Solution: Acetonitrile (ACN) containing Internal Standard (e.g., Tolbutamide or Propranolol).

B. Experimental Workflow

Step 1: Preparation of Incubation Mixtures

  • Target Concentration: 1 µM test compound, 0.5 mg/mL microsomal protein.

  • Solvent Limit: Final DMSO concentration < 0.1%.

ComponentVolume per Well (µL)Final Conc.
Phosphate Buffer (pH 7.4)445100 mM
Liver Microsomes (20 mg/mL)12.50.5 mg/mL
Test Compound (H or D) 0.51 µM
Pre-incubation10 min @ 37°C-
NADPH (Start Reagent) 421 mM
Total Volume 500 -

Step 2: Incubation & Sampling

  • Prepare separate master mixes for Compound H and Compound D.

  • Pre-incubate plates at 37°C for 10 minutes.

  • Initiate reaction by adding pre-warmed NADPH solution.

  • Sampling: At specific time points (

    
     min), remove 50 µL of the reaction mixture.
    
  • Quenching: Immediately transfer the 50 µL aliquot into a plate containing 150 µL of ice-cold Quench Solution (ACN + IS).

  • Centrifugation: Centrifuge quench plates at 4,000 rpm for 20 min at 4°C to precipitate proteins.

  • Collection: Transfer supernatant to a fresh plate for LC-MS/MS analysis.

C. LC-MS/MS Analysis
  • Column: C18 Reverse Phase (e.g., Waters XBridge, 2.1 x 50 mm).

  • Mobile Phase: A: 0.1% Formic Acid in Water; B: 0.1% Formic Acid in ACN.

  • MRM Transitions:

    • Compound H: Monitor parent mass

      
      .
      
    • Compound D: Monitor parent mass

      
      .
      
    • Note: Ensure chromatographic separation is sufficient to prevent isotopic interference, although d4 usually co-elutes with d0.

Data Analysis & Interpretation
Calculations
  • Percent Remaining: Plot

    
     vs. Time (
    
    
    
    ).
  • Elimination Rate Constant (

    
    ):  The slope of the linear regression line is 
    
    
    
    .
  • Half-Life (

    
    ): 
    
    
    
    
  • Intrinsic Clearance (

    
    ): 
    
    
    
    
Determining the Deuterium Effect

Calculate the Deuterium Kinetic Isotope Effect (DKIE) ratio:



  • DKIE

    
     1:  No isotope effect. Metabolism is not occurring at the C-H bond (metabolism is likely happening elsewhere or is flow-limited).
    
  • DKIE

    
     2:  Significant primary isotope effect. The C-H bond cleavage is the rate-limiting step. Conclusion:  The deuterated linker will significantly improve metabolic stability in vivo.
    
Workflow Visualization

AssayWorkflow cluster_sampling Time Course Sampling Start Start: Prepare Master Mix (Microsomes + Buffer + Compound H or D) PreInc Pre-Incubation 10 min @ 37°C Start->PreInc Initiate Add NADPH (Start Reaction) PreInc->Initiate T0 T = 0 min Initiate->T0 T5 T = 5 min Initiate->T5 T60 T = 60 min Initiate->T60 Quench Quench with Ice-Cold ACN (+ Internal Standard) T0->Quench T5->Quench T60->Quench Centrifuge Centrifuge (Precipitate Proteins) Quench->Centrifuge LCMS LC-MS/MS Analysis (Compare MRM H vs D) Centrifuge->LCMS Calc Calculate KIE (CL_int H / CL_int D) LCMS->Calc

Figure 2: Step-by-step workflow for the comparative Microsomal Stability Assay.

References
  • Shao, L., & Hewitt, M. C. (2010). The Kinetic Isotope Effect in the Search for Deuterated Drugs. Drug News & Perspectives, 23(6), 398-404. Link

  • BOC Sciences. (2023). Deuterated Drugs Research Progress & Kinetic Isotope Effect.

  • Goracci, L., et al. (2020). Understanding the Metabolism of Proteolysis Targeting Chimeras (PROTACs): The Next Step toward Pharmaceutical Applications. Journal of Medicinal Chemistry. Link

  • Gant, T. G. (2014). Using Deuterium in Drug Discovery: Leaving the Label in the Drug.[7] Journal of Medicinal Chemistry, 57(9), 3595–3611.

  • AxisPharm. (2024). Microsomal Stability Assay Protocol. Link

Sources

Application Notes and Protocols for the Quantitative Analysis of tert-Butyl (2-Hydroxyethyl-d4)carbamate

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This comprehensive guide provides detailed application notes and robust protocols for the sample preparation and analysis of tert-Butyl (2-Hydroxyethyl-d4)carbamate. Designed for researchers, scientists, and drug development professionals, this document outlines scientifically-grounded methodologies for the accurate quantification of this deuterated internal standard in complex biological matrices. The protocols emphasize the mitigation of matrix effects and the assurance of data integrity, which are critical for regulated bioanalysis. This guide delves into the rationale behind experimental choices, offering insights into method development and validation in line with regulatory expectations.

Introduction: The Critical Role of Deuterated Internal Standards

In the landscape of modern bioanalysis, particularly in pharmacokinetic and drug metabolism studies, Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) stands as the primary analytical technique due to its high sensitivity and selectivity.[1] The accuracy and reliability of quantitative LC-MS/MS assays, however, are profoundly influenced by several factors, including sample preparation efficiency and matrix effects.[2][3] Deuterated internal standards, such as tert-Butyl (2-Hydroxyethyl-d4)carbamate, are indispensable tools for mitigating these variabilities.[4][5]

tert-Butyl (2-Hydroxyethyl-d4)carbamate serves as an ideal stable isotope-labeled internal standard (SIL-IS) for its non-deuterated analogue, a compound of interest in various research and development applications. The incorporation of four deuterium atoms provides a mass shift that allows for its distinct detection from the unlabeled analyte by the mass spectrometer, while its physicochemical properties remain nearly identical. This ensures that the SIL-IS co-elutes with the analyte and experiences similar extraction recovery and ionization suppression or enhancement, thereby providing a reliable basis for accurate quantification.[6][7]

This guide will provide a detailed exploration of sample preparation techniques, including protein precipitation, liquid-liquid extraction (LLE), and solid-phase extraction (SPE), tailored for the analysis of tert-Butyl (2-Hydroxyethyl-d4)carbamate in biological matrices such as plasma and urine.

Understanding and Mitigating Matrix Effects

Matrix effects are a significant challenge in LC-MS/MS bioanalysis, arising from co-eluting endogenous or exogenous components in the sample that interfere with the ionization of the target analyte.[8][9] This interference can lead to ion suppression or enhancement, compromising the accuracy and precision of the analytical method.[10] The choice of sample preparation technique is a critical first line of defense against matrix effects.[11][12]

A well-designed sample preparation protocol aims to selectively remove interfering matrix components while efficiently recovering the analyte of interest.[1] The effectiveness of a sample preparation method in mitigating matrix effects should be thoroughly evaluated during method validation, as stipulated by regulatory bodies like the FDA.[13][14][15]

Sample Preparation Strategies and Protocols

The selection of an appropriate sample preparation strategy depends on the specific characteristics of the analyte, the nature of the biological matrix, and the required sensitivity of the assay. For tert-Butyl (2-Hydroxyethyl-d4)carbamate, a small, polar molecule, several options can be considered.

Protein Precipitation (PPT)

Protein precipitation is a simple and rapid method for removing proteins from biological samples, making it a popular choice in high-throughput bioanalysis.[12][16] This technique involves the addition of an organic solvent or an acid to the sample, causing the proteins to denature and precipitate.[17]

Rationale: Due to its simplicity and speed, PPT is an excellent starting point for method development. Acetonitrile is a commonly used precipitation solvent that is effective for a wide range of small molecules.[18][19]

Protocol 3.1.1: Protein Precipitation of Plasma Samples

  • To 100 µL of plasma sample in a microcentrifuge tube, add the appropriate volume of tert-Butyl (2-Hydroxyethyl-d4)carbamate working solution.

  • Add 300 µL of ice-cold acetonitrile.

  • Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein denaturation.

  • Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.[17]

  • Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.

Table 1: Comparison of Common Protein Precipitation Solvents

Precipitating AgentRatio (Solvent:Sample)AdvantagesDisadvantages
Acetonitrile3:1Efficient protein removal, good recovery for many small molecules.[18]May not remove phospholipids effectively, leading to potential matrix effects.[12]
Methanol3:1Can be less effective at precipitating some proteins compared to acetonitrile.Good for more polar analytes.
Trichloroacetic Acid (TCA)1:1 (e.g., 10% final conc.)Very effective at protein precipitation.Can cause analyte degradation, harsh on LC columns.[17]

Diagram 1: Protein Precipitation Workflow

cluster_0 Protein Precipitation Protocol Start Plasma Sample + IS Add_Solvent Add Acetonitrile (3:1) Start->Add_Solvent Vortex Vortex Add_Solvent->Vortex Incubate Incubate (-20°C) Vortex->Incubate Centrifuge Centrifuge Incubate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Analysis LC-MS/MS Analysis Supernatant->Analysis

Caption: A streamlined workflow for plasma protein precipitation.

Liquid-Liquid Extraction (LLE)

Liquid-liquid extraction separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase and an organic solvent.[20][21] LLE can provide a cleaner extract than PPT by removing more matrix components.[22]

Rationale: For tert-Butyl (2-Hydroxyethyl-d4)carbamate, which has polar characteristics, selecting an appropriate organic solvent is crucial for achieving good extraction efficiency. Ethyl acetate is a moderately polar solvent that can be effective for extracting small polar molecules from aqueous matrices.[23]

Protocol 3.2.1: Liquid-Liquid Extraction of Urine Samples

  • To 200 µL of urine sample in a glass tube, add the appropriate volume of tert-Butyl (2-Hydroxyethyl-d4)carbamate working solution.

  • Add 1 mL of ethyl acetate.

  • Cap the tube and vortex for 2 minutes to ensure thorough mixing and partitioning of the analyte.

  • Centrifuge at 4,000 x g for 5 minutes to separate the aqueous and organic layers.

  • Carefully transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase composition for LC-MS/MS analysis.

Diagram 2: Liquid-Liquid Extraction Workflow

cluster_1 Liquid-Liquid Extraction Protocol Start Urine Sample + IS Add_Solvent Add Ethyl Acetate Start->Add_Solvent Vortex Vortex Add_Solvent->Vortex Centrifuge Centrifuge Vortex->Centrifuge Collect_Organic Collect Organic Layer Centrifuge->Collect_Organic Evaporate Evaporate to Dryness Collect_Organic->Evaporate Reconstitute Reconstitute Evaporate->Reconstitute Analysis LC-MS/MS Analysis Reconstitute->Analysis

Caption: A systematic process for liquid-liquid extraction.

Solid-Phase Extraction (SPE)

Solid-phase extraction is a highly selective sample preparation technique that can provide the cleanest extracts, significantly reducing matrix effects.[24][25] SPE involves passing the sample through a solid sorbent that retains the analyte, while interfering components are washed away. The analyte is then eluted with a small volume of solvent.[22]

Rationale: For a polar compound like tert-Butyl (2-Hydroxyethyl-d4)carbamate, a mixed-mode or a polar-enhanced reversed-phase sorbent would be suitable. This allows for the retention of the analyte while more non-polar and very polar interferences can be washed away.

Protocol 3.3.1: Solid-Phase Extraction of Plasma Samples

  • Conditioning: Condition a mixed-mode SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Loading: To 100 µL of plasma sample, add the internal standard and dilute with 400 µL of 4% phosphoric acid in water. Load the entire volume onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences. Follow with a wash of 1 mL of 40% methanol in water to remove less polar interferences.

  • Elution: Elute the analyte and internal standard with 1 mL of methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.

Table 2: Comparison of Sample Preparation Techniques

TechniqueSelectivityThroughputCost per SampleAutomation Potential
Protein PrecipitationLowHighLowHigh
Liquid-Liquid ExtractionModerateModerateModerateModerate
Solid-Phase ExtractionHighLow to HighHighHigh

LC-MS/MS Method Parameters

The following are suggested starting parameters for the LC-MS/MS analysis of tert-Butyl (2-Hydroxyethyl-d4)carbamate. Method optimization will be required for specific applications and instrumentation.

Table 3: Suggested LC-MS/MS Parameters

ParameterRecommended Setting
LC System
ColumnC18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A0.1% Formic acid in water
Mobile Phase B0.1% Formic acid in acetonitrile
GradientStart at 5% B, ramp to 95% B over 3 minutes, hold for 1 minute, then re-equilibrate.
Flow Rate0.4 mL/min
Injection Volume5 µL
Column Temperature40°C
MS System
Ionization ModeElectrospray Ionization (ESI), Positive
Detection ModeMultiple Reaction Monitoring (MRM)
MRM Transition (Analyte)To be determined empirically
MRM Transition (IS)To be determined empirically
Dwell Time100 ms

Method Validation Considerations

A robust bioanalytical method requires thorough validation to ensure its reliability for its intended purpose.[13][26][27] Key validation parameters include:

  • Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

  • Accuracy and Precision: The closeness of the measured values to the true value and the degree of scatter between a series of measurements.

  • Calibration Curve: The relationship between the instrument response and the known concentration of the analyte.

  • Recovery: The efficiency of the extraction procedure.

  • Matrix Effect: The influence of co-eluting matrix components on the analyte's ionization.

  • Stability: The stability of the analyte in the biological matrix under different storage and processing conditions.

Conclusion

The successful application of tert-Butyl (2-Hydroxyethyl-d4)carbamate as an internal standard is critically dependent on the development of a robust and reliable sample preparation and analytical method. This guide provides a foundational framework and detailed protocols for initiating method development for the quantification of this important analytical standard. By understanding the principles behind each sample preparation technique and systematically optimizing the analytical conditions, researchers can achieve accurate and reproducible results that meet the stringent requirements of modern bioanalysis.

References

  • Vertex AI Search. (n.d.). Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research.
  • Bioanalysis Zone. (2014, February 11). Importance of matrix effects in LC-MS/MS bioanalysis.
  • Gong, Y., et al. (n.d.). Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. PMC.
  • Li, Y., et al. (2019, August 30). Solid phase extraction of carbamate pesticides with porous organic polymer as adsorbent followed by high performance liquid chromatography-diode array detection. PubMed.
  • ResolveMass Laboratories Inc. (2025, December 26). Essential FDA Guidelines for Bioanalytical Method Validation.
  • ResolveMass Laboratories Inc. (2025, December 29). The Impact of Matrix Effects on Mass Spectrometry Results.
  • U.S. Food and Drug Administration. (2025, February 6). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers.
  • Phenomenex. (2025, June 9). Protein Precipitation Method.
  • NorthEast BioLab. (n.d.). What are Matrix Effect in Liquid Chromatography Mass Spectrometry?
  • BenchChem. (n.d.). Application Notes and Protocols for Plasma Protein Precipitation.
  • Bioanalytical Sample Preparation. (n.d.).
  • U.S. Department of Health and Human Services. (n.d.). Bioanalytical Method Validation for Biomarkers - Guidance for Industry.
  • U.S. Food and Drug Administration. (2020, April 29). Bioanalytical Method Validation Guidance for Industry.
  • Agno Pharmaceuticals. (n.d.). Mass Spectrometry In Bioanalysis: Liquid Chromatography-Tandem Mass Spectrometry (LC/MS/MS).
  • Zhang, N., et al. (2012, May 15). Recent advances in bioanalytical sample preparation for LC-MS analysis. PubMed.
  • U.S. Food and Drug Administration. (2024, June 12). M10 Bioanalytical Method Validation and Study Sample Analysis November 2022.
  • Abcam. (n.d.). Protein precipitation: A comprehensive guide.
  • Thermo Fisher Scientific. (n.d.). Protein Precipitation Plates.
  • News-Medical. (2025, October 28). Improving sample preparation for LC-MS/MS analysis.
  • Taylor & Francis Online. (2012, November 30). SOLID-PHASE EXTRACTION FOLLOWED BY DISPERSIVE LIQUID–LIQUID MICROEXTRACTION FOR THE SENSITIVE DETERMINATION OF CARBAMATES IN ENVIRONMENTAL WATER BY HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY.
  • BioPharm International. (2020, November 12). Bioanalytical Methods for Sample Cleanup.
  • Norlab. (n.d.). ISOLATING DRUGS FROM BIOLOGICAL FLUIDS - USING "SOLVENT FIRST" PROTEIN PRECIPITATION.
  • A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. (n.d.).
  • Wikipedia. (n.d.). Liquid–liquid extraction.
  • Phenomenex. (2025, May 23). Overview of Liquid-Liquid Extraction (LLE) in Sample Preparation.
  • Chemistry LibreTexts. (2021, June 20). 2.3: LIQUID-LIQUID EXTRACTION.
  • BenchChem. (n.d.). A Technical Guide to Deuterated Internal Standards in Mass Spectrometry.
  • ResolveMass Laboratories Inc. (2025, October 30). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. YouTube.
  • ResolveMass Laboratories Inc. (2025, October 30). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis.

Sources

Technical Guide: Application of tert-Butyl (2-Hydroxyethyl-d4)carbamate in Advanced Peptide Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

This document provides a detailed technical guide for researchers, scientists, and drug development professionals on the strategic application of tert-Butyl (2-Hydroxyethyl-d4)carbamate in peptide synthesis. This guide moves beyond standard protocols to elucidate the scientific rationale for utilizing this deuterated building block, offering expert insights into its advantages in metabolic stabilization and analytical applications.

Introduction: A Specialized Tool for Modern Peptide Chemistry

The field of peptide chemistry is continuously evolving, demanding tools that offer greater precision and control over molecular properties. tert-Butyl (2-Hydroxyethyl-d4)carbamate, an isotopically labeled version of N-Boc-ethanolamine, emerges as such a tool. While its core structure is a simple bifunctional linker—comprising a temporary Boc-protecting group and a reactive hydroxyl moiety—the incorporation of four deuterium atoms on the ethyl backbone imparts unique characteristics that are highly valuable in drug discovery and development.

The primary applications of this deuterated linker are not in routine synthesis but in specialized contexts where tracking, metabolic stability, or precise quantification is paramount. The deuterium substitution provides a stable, heavy-isotope signature and can influence the molecule's metabolic fate through the Kinetic Isotope Effect (KIE). This guide details its use as a linker for Solid-Phase Peptide Synthesis (SPPS) and provides robust protocols for its incorporation and subsequent handling.

Compound Profile and Physicochemical Properties

Understanding the fundamental properties of tert-Butyl (2-Hydroxyethyl-d4)carbamate is essential for its effective application. The key distinction from its non-deuterated analog is the mass increase of approximately 4 Da due to the deuterium atoms.

PropertyValueReference
IUPAC Name tert-butyl N-(2-hydroxyethyl-1,1,2,2-d4)carbamateN/A
Synonyms N-Boc-ethanolamine-d4, Boc-Glycinol-d4[1]
Molecular Formula C₇H₁₁D₄NO₃[1]
Molecular Weight ~165.23 g/mol [1]
CAS Number Not widely available; specific to manufacturerN/A
Appearance Light yellow clear liquid or solid[2][3]
Boiling Point ~92°C / 0.22 mmHg (for non-deuterated)[3]
Density ~1.042 g/mL at 25 °C (for non-deuterated)[3]
Solubility Soluble in methanol, ethyl acetate, DCM, DMF[2]

The Strategic Rationale for Deuteration in Peptide Synthesis

The decision to use a deuterated linker is driven by specific, high-value research objectives. The C-D bond is significantly stronger (~413 kJ/mol) than the C-H bond (~499 kJ/mol), which is the foundation of the Kinetic Isotope Effect (KIE). This effect can dramatically slow down reactions where C-H bond cleavage is the rate-determining step.

Enhancing Metabolic Stability

In drug development, a primary route of metabolism for many organic molecules, including peptide linkers, is oxidation by cytochrome P450 (CYP) enzymes. This process often involves the abstraction of a hydrogen atom. By replacing hydrogen with deuterium at a metabolically vulnerable site, the rate of enzymatic degradation can be substantially reduced. This "metabolic switching" can lead to:

  • Increased half-life (t½) of the peptide conjugate.

  • Improved bioavailability and overall drug exposure.

  • Reduced formation of potentially reactive metabolites.

Applications in Quantitative Mass Spectrometry

The +4 Da mass shift makes tert-Butyl (2-Hydroxyethyl-d4)carbamate an ideal component for creating heavy-labeled internal standards. When a peptide is synthesized with the d4-linker, it becomes chemically identical to its d0-counterpart but is easily distinguishable by a mass spectrometer. This is crucial for:

  • Pharmacokinetic (PK) studies: Accurately quantifying the concentration of a peptide drug in biological matrices (plasma, tissue).

  • Bio-distribution analysis: Tracking the localization of a modified peptide.

  • Multiplexed assays: Using different isotopic labels to quantify multiple analytes simultaneously.

Integration into Solid-Phase Peptide Synthesis (SPPS)

The most common application of this linker is its immobilization on a solid support to serve as the anchor for peptide chain elongation. The hydroxyl group provides the reactive handle for attachment to various resins.

Workflow for Resin Functionalization and Peptide Synthesis

The overall process involves first attaching the linker to a suitable resin, followed by standard peptide synthesis cycles.

G cluster_prep Phase 1: Resin Preparation cluster_synthesis Phase 2: Peptide Elongation (Boc-SPPS) cluster_cleavage Phase 3: Cleavage & Purification Resin 2-Chlorotrityl Chloride Resin Activation Resin Swelling (DCM) Resin->Activation Linker tert-Butyl (2-Hydroxyethyl-d4)carbamate Coupling Linker Immobilization (DIPEA) Linker->Coupling Activation->Coupling Capping End-Capping (MeOH/DIPEA) Coupling->Capping Deprotection Boc Deprotection (TFA in DCM) Capping->Deprotection Start SPPS Cycle Neutralization Neutralization (DIPEA in DCM/DMF) Deprotection->Neutralization AACoupling Amino Acid Coupling (HBTU/HOBt) Neutralization->AACoupling Wash Wash Steps (DCM/DMF) AACoupling->Wash Wash->Deprotection Repeat for each AA FinalCleavage Final Cleavage (HF or TFMSA) Wash->FinalCleavage Final Cycle Purification Purification (RP-HPLC) FinalCleavage->Purification Analysis Analysis (LC-MS) Purification->Analysis

Caption: Workflow for SPPS using a custom-functionalized resin.

Detailed Experimental Protocols

These protocols are designed to be self-validating, with checkpoints and expected outcomes. They are based on the robust and well-established Boc-SPPS methodology.[4][5]

Protocol 1: Immobilization of Linker onto 2-Chlorotrityl Chloride Resin

This protocol describes loading the deuterated linker onto a highly acid-labile resin, which allows for later cleavage of the peptide while keeping acid-sensitive side-chain protecting groups intact if needed.[6]

Materials:

  • 2-Chlorotrityl chloride (2-CTC) resin (100-200 mesh, ~1.5 mmol/g loading)

  • tert-Butyl (2-Hydroxyethyl-d4)carbamate

  • Dichloromethane (DCM), anhydrous

  • N,N-Diisopropylethylamine (DIPEA)

  • Methanol (MeOH)

  • Solid-phase synthesis vessel

Procedure:

  • Resin Swelling: Place 1.0 g of 2-CTC resin into the synthesis vessel. Wash and swell the resin with anhydrous DCM (3 x 10 mL) for 20 minutes with gentle agitation. Drain the solvent.

  • Linker Solution Preparation: In a separate flask, dissolve tert-Butyl (2-Hydroxyethyl-d4)carbamate (1.5 eq. relative to resin loading, ~2.25 mmol, ~372 mg) in 10 mL of anhydrous DCM. Add DIPEA (3.0 eq., ~4.5 mmol, ~785 µL).

  • Coupling: Add the linker solution to the swollen resin. Agitate the mixture at room temperature for 2-4 hours.

    • Expert Insight: The reaction progress can be monitored by taking a small sample of the supernatant, quenching with water, and analyzing by TLC to observe the disappearance of the starting alcohol.

  • Capping: After the coupling time, drain the reaction solution. To cap any unreacted trityl chloride sites, add a solution of DCM/MeOH/DIPEA (80:15:5 v/v/v, 10 mL) and agitate for 30 minutes.

  • Washing: Drain the capping solution and wash the resin extensively with DCM (3 x 10 mL), DMF (3 x 10 mL), and finally DCM (3 x 10 mL).

  • Drying and Loading Determination: Dry the resin under high vacuum. The final loading can be determined gravimetrically or via a colorimetric test after cleaving a sample with a known acid concentration. A typical loading efficiency is 70-90%.

Protocol 2: Standard Boc-SPPS Elongation Cycle

This cycle is repeated for each amino acid to be added to the peptide chain.[4][7]

Materials:

  • Linker-functionalized resin from Protocol 1

  • Boc-protected amino acids with appropriate side-chain protection (e.g., Boc-Ala-OH, Boc-Leu-OH, Boc-Lys(2-Cl-Z)-OH)[8]

  • Deprotection Solution: 50% Trifluoroacetic acid (TFA) in DCM

  • Neutralization Solution: 10% DIPEA in DCM

  • Coupling Reagents: HBTU (0.95 eq. to amino acid), HOBt (1.0 eq.), or an equivalent activation system.

  • Solvents: DMF, DCM

Procedure:

  • Pre-Cycle Swelling: Swell the resin in DCM (10 mL) for 20 minutes.

  • Boc Deprotection:

    • Drain the DCM. Add the deprotection solution (10 mL of 50% TFA/DCM).

    • Agitate for 2 minutes, drain.

    • Add a fresh 10 mL of deprotection solution and agitate for 20-30 minutes.[4]

    • Drain and wash the resin with DCM (3 x 10 mL) to remove residual acid.

  • Neutralization:

    • Wash the resin with the neutralization solution (2 x 10 mL, 1 min each).

    • Wash with DCM (3 x 10 mL) followed by DMF (3 x 10 mL) to prepare for coupling.

  • Amino Acid Coupling:

    • In a separate vessel, pre-activate the next Boc-amino acid (3.0 eq. relative to resin loading) with HBTU/HOBt and DIPEA (6.0 eq.) in DMF for 5-10 minutes.

    • Add the activated amino acid solution to the resin.

    • Agitate for 1-2 hours at room temperature.

    • Self-Validation: Perform a Kaiser test on a small resin sample. A negative result (beads remain yellow) indicates complete coupling. If positive (blue beads), repeat the coupling step.

  • Washing: Drain the coupling solution and wash the resin with DMF (3 x 10 mL) and DCM (3 x 10 mL). The resin is now ready for the next cycle starting from Step 2.

G Start Peptide-Resin (N-term Boc) Deprotection 1. Deprotection 50% TFA in DCM Start->Deprotection Wash1 2. Wash (DCM) Deprotection->Wash1 Neutralize 3. Neutralization 10% DIPEA in DCM Wash1->Neutralize Wash2 4. Wash (DCM/DMF) Neutralize->Wash2 Couple 5. Coupling Boc-AA/HBTU/DIPEA Wash2->Couple Wash3 6. Wash (DMF/DCM) Couple->Wash3 End Peptide-Resin-(AA)n+1 (N-term Boc) Wash3->End End->Deprotection Next Cycle

Sources

Troubleshooting & Optimization

troubleshooting isotopic exchange with tert-Butyl (2-Hydroxyethyl-d4)carbamate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

You are working with tert-Butyl (2-Hydroxyethyl-d4)carbamate (CAS: 1219802-03-5 / Custom), a critical deuterated building block often used to generate stable isotope standards or to block metabolic soft spots in drug discovery.

The molecule consists of a Boc-protected amine, a fully deuterated ethyl linker (–CD₂CD₂–), and a primary alcohol. Issues with "isotopic exchange" usually fall into two categories: perceived loss (analytical artifacts) or kinetic stalling (isotope effects). This guide distinguishes between benign heteroatom exchange and critical backbone degradation.

Part 1: Diagnostic Flowchart (Mass Spectrometry)

User Complaint: "I analyzed the sample by LC-MS, and the mass is incorrect. It seems like the deuterium is exchanging back to hydrogen."

Root Cause: This is rarely backbone exchange. It is almost always Heteroatom Exchange in the ion source.

MassSpecDiagnosis Start Issue: Observed Mass < Theoretical Mass CheckSolvent Check LC-MS Mobile Phase Start->CheckSolvent Protic Protic Solvent Used? (H2O, MeOH, Acid modifiers) CheckSolvent->Protic Yes Aprotic Aprotic Solvent Used? (ACN, DCM - dry) CheckSolvent->Aprotic No Result1 Normal Phenomenon: Rapid H/D Exchange at O-H and N-H. Mass shifts -1 or -2 Da per labile site. Protic->Result1 Result2 Critical Issue: Backbone Scrambling or Boc-Deprotection occurring. Aprotic->Result2 Action1 Action: Calculate Expected Shift. (M + H) becomes (M_deuterated + H_solvent) Result1->Action1

Figure 1: Diagnostic decision tree for mass spectral anomalies. Note: In protic solvents, the O-D and N-D sites (if pre-exchanged) will instantly revert to O-H and N-H, or vice versa, depending on the solvent pool.

Part 2: Troubleshooting Guides & FAQs

Module A: Analytical Integrity (NMR & MS)

Q1: Why does my proton NMR show signals in the ethyl region where it should be silent?

  • Diagnosis: If you see small multiplets at ~3.2 ppm or ~3.6 ppm, you likely have incomplete deuteration (

    
     or 
    
    
    
    isotopologues) from the supplier, or signal leakage from the residual solvent peak.
  • Technical Insight: The C-D bond is NMR silent in

    
    H-NMR. However, if the enrichment is 98% D, the remaining 2% H will appear.
    
  • Validation Protocol: Run a Deuterium NMR (

    
    H-NMR)  in a non-deuterated solvent (like CHCl
    
    
    
    ) to confirm the presence of the label, and integrate the residual proton peaks in
    
    
    H-NMR against the Boc-singlet (9H) to quantify the exact %D enrichment.

Q2: My LC-MS shows a mass of [M+H]+ = 166.2 Da, but the calculated mass is higher. Did I lose the Boc group?

  • Calculation:

    • Formula: C

      
      H
      
      
      
      D
      
      
      NO
      
      
      (assuming Boc + d4-ethyl + OH).
    • MW (d0): 161.2 g/mol .

    • MW (d4): ~165.2 g/mol .

  • The "Exchange" Artifact: If you run in H

    
    O/MeOH with Formic Acid, the labile protons on the Nitrogen and Oxygen will track the solvent.
    
    • If you expect fully deuterated (N-D, O-D), you won't see it in H

      
      O.
      
    • Troubleshooting Step: Do not rely on the parent ion alone. Look for the fragment ion corresponding to the loss of the Boc group (M - 100). The ethyl chain fragment should still retain the +4 Da shift compared to a non-deuterated standard.

Module B: Synthetic Reactivity & Kinetic Isotope Effects (KIE)

Q3: I am trying to oxidize the alcohol to an aldehyde, but the reaction is stalling. Is the reagent bad?

  • Diagnosis: This is a classic Primary Kinetic Isotope Effect (KIE) .[1][2]

  • Mechanism: Oxidizing a primary alcohol (

    
    ) to an aldehyde (
    
    
    
    ) requires breaking a C-D bond during the rate-determining step (hydride removal).
  • Impact: The C-D bond is shorter and stronger than the C-H bond due to lower zero-point energy.[1]

    • 
       (reaction is 2-5x slower).
      
  • Solution: Do not add more strong oxidant immediately (risk of over-oxidation).

    • Extend reaction time by 3-4x.

    • Slightly increase temperature (5-10°C), but monitor carefully.

    • Verify conversion by NMR, not just TLC (TLC spots often co-elute).

Q4: Can I remove the Boc group with TFA without scrambling the deuterium?

  • Risk Assessment: Low Risk.

  • Explanation: Acidic deprotection of Boc generates a tert-butyl cation and carbamic acid. The ethyl chain (

    
    ) is aliphatic and lacks resonance stabilization that would facilitate hydride/deuteride shifts under standard acidic conditions.
    
  • Protocol:

    • Dissolve in DCM.

    • Add TFA (10-20% v/v) at 0°C.

    • Crucial: Scavengers (like triethylsilane) are usually used to quench the t-butyl cation. Ensure the scavenger does not promote radical H/D exchange (rare, but possible with certain silanes under irradiation).

    • Avoid: Strong Lewis acids (e.g., AlCl

      
      ) with high heat, which can cause skeletal rearrangement.
      

Part 3: Stability & Storage Data

ParameterSpecification / BehaviorRisk Level
C-D Bond Stability Stable up to >200°C; resistant to acid/base.Low
N-H / O-H Exchange Instantaneous in protic solvents.High (Analytical)
Metabolic Stability High. C-D bond resists P450 hydroxylation.N/A (Feature)
Light Sensitivity Low, but store in amber vials to prevent radical formation.Low
Hygroscopicity Moderate. Water absorption complicates weighing.Medium

Part 4: Visualizing the Stability Landscape

The following diagram illustrates the "Safe Zones" versus "Danger Zones" for processing this molecule.

StabilityMap Center tert-Butyl (2-Hydroxyethyl-d4)carbamate (Boc-NH-CD2-CD2-OH) Safe1 Boc Deprotection (TFA/DCM or HCl/Dioxane) Center->Safe1 Safe Safe2 Mitsunobu Reaction (Inverts OH, preserves D) Center->Safe2 Safe Safe3 Alkylation (NaH/R-X) (Preserves D) Center->Safe3 Safe Risk1 Oxidation to Aldehyde (Primary KIE: Slow Rate) Center->Risk1 Expect Delays Risk2 Radical Halogenation (Potential Scrambling) Center->Risk2 Avoid Risk3 Strong Acid + High Heat (>100°C) Center->Risk3 Avoid

Figure 2: Reaction stability map. Green paths preserve isotopic integrity. Yellow paths require kinetic adjustments. Red paths risk label loss or scrambling.

References

  • Gant, T. G. (2014). Using Deuterium in Drug Discovery: Leaving the Label in the Drug. Journal of Medicinal Chemistry, 57(9), 3595–3611. Link

  • Konermann, L., Pan, J., & Liu, Y.-H. (2011). Hydrogen exchange mass spectrometry for studying protein structure and dynamics.[3][4][5] Chemical Society Reviews, 40(3), 1224–1234. Link

  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis (4th ed.). Wiley-Interscience. (See Section: Protection for the Amino Group - Carbamates). Link

  • BenchChem. (2025).[6][7] Safeguarding Deuterated Compounds: An In-depth Technical Guide to Storage and Stability. Link

  • Atzrodt, J., Derdau, V., Fey, T., & Zimmermann, J. (2007). The Renaissance of H/D Exchange. Angewandte Chemie International Edition, 46(41), 7744–7765. Link

Sources

Technical Support Center: Deuterated Internal Standard Stability

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Preventing Back-Exchange of Deuterium in d4-Labeled Standards Ticket ID: #ISO-STABILITY-001 Status: Open Agent: Senior Application Scientist

Diagnostic Hub: Is Back-Exchange Your Problem?

Before modifying your method, we must confirm that the signal interference is caused by deuterium back-exchange (loss of D, gain of H) rather than isotopic impurity (presence of d0/d1/d2/d3 in the original material) or fragmentation (in-source loss).

Symptom: You are observing an increase in the analyte signal (d0) in your blank samples containing only the Internal Standard (IS), or your IS signal (d4) is decreasing over time while lower mass isotopologues (d3, d2) are appearing.

Diagnostic Workflow

Use the following logic flow to isolate the root cause.

DiagnosticTree Start Issue: Unexpected Signal in Blank/IS Channel CheckMass Check Mass Spectrum of IS (Infusion/Flow Injection) Start->CheckMass Isotopes Are [M-1], [M-2] peaks present immediately? CheckMass->Isotopes Impurity Root Cause: Isotopic Impurity (Synthesis Quality) Isotopes->Impurity Yes (High d0/d3 at T=0) Stability Incubate IS in Solvent (2-4 hours at RT) Isotopes->Stability No (Pure d4 at T=0) Shift Did [M-1]/[M-2] abundance increase over time? Stability->Shift BackExchange Root Cause: Back-Exchange (Solvent/pH/Temp Issue) Shift->BackExchange Yes SourceFrag Root Cause: In-Source Fragmentation (Check Cone Voltage/Temp) Shift->SourceFrag No

Figure 1: Diagnostic decision tree to distinguish between synthesis impurities, in-source fragmentation, and true chemical back-exchange.

Knowledge Base: The Mechanism of Exchange[1]

Deuterium (D) is chemically equivalent to Protium (H) but heavier. However, the C-D bond is stronger than the C-H bond (Kinetic Isotope Effect). Despite this, exchange occurs if the activation energy barrier is lowered by the solvent environment.

Why does my d4-standard lose Deuterium? Back-exchange occurs when D atoms on the IS are replaced by H atoms from the solvent (water, methanol, buffers). This happens via two primary mechanisms:

  • Acid/Base Catalyzed Enolization (Keto-Enol Tautomerism): If your deuterium is located on a carbon alpha to a carbonyl group (ketone, aldehyde, ester), it is "acidic." In the presence of protic solvents and non-neutral pH, the molecule tautomerizes to an enol, temporarily breaking the C-D bond. When it reverts to the keto form, it grabs a proton (H) from the abundant solvent rather than the scarce Deuterium.

    • Risk Level:CRITICAL for ketones/esters.

  • Electrophilic Aromatic Substitution (SEAr): If the deuterium is on an aromatic ring with strong electron-donating groups (e.g., -OH, -NH2), the ring is "activated." Acidic conditions can facilitate H/D exchange at the ortho and para positions.

    • Risk Level:HIGH for phenols and anilines in acidic mobile phases.

ExchangeMechanism Step1 Deuterated Keto Form (R-CD2-C=O) Step2 Enol Intermediate (C=C-OH) Step1->Step2  Tautomerization   (Loss of D+) Step3 Protonated Keto Form (R-CH2-C=O) Step2->Step3  Re-ketonization   (Gain of H+) Solvent Solvent Proton Source (MeOH / H2O / H+) Solvent->Step2  H+ Attack  

Figure 2: The Keto-Enol Tautomerism pathway, the most common cause of back-exchange in alpha-carbonyl deuterated standards.

Troubleshooting Modules
Module A: Solvent & Mobile Phase Selection

Issue: You are using Methanol (MeOH) or Water in your stock or reconstitution solution. Technical Insight: Methanol is a protic solvent (has an exchangeable H). Acetonitrile (ACN) is aprotic (no exchangeable H). Solution:

  • Stock Prep: Always dissolve d4-standards in 100% Acetonitrile or DMSO if solubility permits. Avoid Methanol for long-term storage of susceptible compounds.

  • LC Method: If back-exchange is rapid (minutes), you may need to switch the organic mobile phase from Methanol to Acetonitrile.

SolventTypeExchange RiskRecommendation
Water ProticHighUse only during active LC run; keep cold.
Methanol ProticHighAvoid for stock solutions of labile IS.
Acetonitrile AproticLowPreferred for stock and working solutions.
DMSO AproticLowGood for stock, but watch for freezing points.
Module B: pH Control

Issue: Your mobile phase contains 0.1% Formic Acid or Ammonium Hydroxide. Technical Insight: Extreme pH catalyzes exchange.

  • Acidic pH: Accelerates exchange in aromatic rings (phenols) and enolizable ketones.

  • Basic pH: Rapidly strips protons from alpha-carbons (enolates). Solution:

  • The "Rule of 2": If possible, adjust the pH of your reconstitution solvent to be within 2 units of neutral (pH 5-9) to slow kinetics before injection.

  • On-Column: You cannot easily change mobile phase pH without affecting retention, but you can minimize the time the sample sits in the autosampler at that pH.

Module C: Temperature & Autosampler Stability

Issue: Samples are sitting in the autosampler for 24+ hours at room temperature. Technical Insight: Exchange rates follow Arrhenius kinetics. Lowering temperature significantly reduces the rate constant (


) of the exchange reaction.
Solution: 
  • Chill the Autosampler: Set to 4°C . This is the single most effective hardware intervention.

  • Just-in-Time Prep: Do not reconstitute standards days in advance. Add the IS immediately prior to analysis.

Validation Protocol: The "Stress Test"

Use this protocol to validate if your d4-standard is stable enough for your method.

Objective: Quantify the rate of Deuterium loss under experimental conditions.

Materials:

  • d4-Labeled Standard (Stock in ACN).

  • Proposed Sample Solvent (e.g., 50:50 MeOH:Water + 0.1% Formic Acid).

  • LC-MS/MS System.[1][2][3][4][5][6][7]

Procedure:

  • Preparation: Prepare a working solution of the IS in the Proposed Sample Solvent.

  • T0 Injection: Immediately inject the sample. Record the peak area of the d4 (Target) and d3 (First exchange product).

  • Incubation: Leave the vial in the autosampler (at intended temp, e.g., 15°C or 4°C).

  • Time-Points: Inject the same vial at 1 hour, 4 hours, 12 hours, and 24 hours.

  • Calculation: Plot the ratio of

    
     over time.
    

Acceptance Criteria:

  • Stable:

    
     increase in d3/d4 ratio over 24 hours.
    
  • Unstable: Significant rise in d3 or appearance of d0 (analyte mass).

    • Action: If unstable, switch solvent to ACN or lower autosampler temperature.

Frequently Asked Questions (FAQs)

Q: Can I use a d4-standard if the label is on an -OH or -NH group? A: No. Deuterium on heteroatoms (O-D, N-D, S-D) is "labile." It will exchange with solvent protons almost instantly upon contact with water or methanol. You must use standards where Deuterium is bonded to Carbon (C-D), preferably on a non-activated aliphatic chain or a stable aromatic ring [1].

Q: My d4-standard has a 5% "d0" contribution in the Certificate of Analysis. Is this back-exchange? A: No, that is isotopic impurity from the synthesis process. Back-exchange is a dynamic process that happens in your lab. However, a high initial d0 background makes your assay less sensitive to back-exchange issues and increases the Lower Limit of Quantitation (LLOQ) due to blank interference.

Q: I see "cross-talk" in the MRM channels. Is this back-exchange? A: It could be. If your d4-standard loses a deuterium (becoming d3) and your MS resolution is not tight, the d3 isotope envelope might overlap with the d0 analyte window.

  • Check: Ensure your mass difference is sufficient (d4 or d5 is better than d3).

  • Check: Ensure your MRM transitions are specific and do not share common fragments that have lost the label [2].

References
  • Sleno, L. (2012). The use of deuterated internal standards in quantitative mass spectrometry.[6][7] Journal of Mass Spectrometry, 47(2), 226-236. Link

  • Wang, S., & Cyronak, M. (2013). Deuterium/hydrogen exchange of internal standards in LC-MS/MS bioanalysis. Bioanalysis, 5(1), 19-22. Link

  • Jemal, M., & Xia, Y. Q. (2000). The need for adequate chromatographic separation of the analyte and its deuterated internal standard in LC/MS/MS. Journal of Pharmaceutical and Biomedical Analysis, 22(4), 613-621. Link

  • Gu, H., Liu, G., Wang, J., Aubry, A. F., & Arnold, M. E. (2014). Selecting the Right Internal Standard for LC-MS/MS Bioanalysis. Analytical Chemistry, 86(18), 8927–8936. Link

Sources

dealing with poor signal response for tert-Butyl (2-Hydroxyethyl-d4)carbamate

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting Signal Response for tert-Butyl (2-Hydroxyethyl-d4)carbamate

Introduction: The "Ghost" Signal

You are likely here because your internal standard (IS), tert-Butyl (2-Hydroxyethyl-d4)carbamate, is behaving erratically. You might see low signal intensity, disappearing peaks over time, or poor reproducibility compared to your native analyte.

This molecule presents a "perfect storm" of three specific analytical challenges:

  • Boc-Lability: The tert-butoxycarbonyl (Boc) group is acid-sensitive and thermally unstable, leading to in-source fragmentation.

  • Polarity: The hydroxyethyl core makes it polar, leading to poor retention on C18 columns and high susceptibility to ion suppression (the "void volume" effect).

  • Deuterium Isotope Effect: The d4-labeling can cause the IS to elute slightly earlier than the non-deuterated analyte, potentially placing it in a different matrix suppression zone.

This guide is structured to isolate and resolve these variables systematically.

Module 1: Mass Spectrometry Optimization (The Detector)

The Core Problem: The Boc group is designed to fall off. In the high-energy environment of an Electrospray Ionization (ESI) source, it often fragments before it enters the quadrupole. If you filter for the intact parent ion (


), you are filtering out the majority of your actual ions which have already degraded to the amine.
Step 1: Verify Your Transitions

For tert-Butyl (2-Hydroxyethyl-d4)carbamate (


):
  • MW: ~165.2 Da

  • Precursor Ion (

    
    ):  166.2 m/z
    

Common Pitfall: Users often select the native fragment mass by mistake. Since the deuterium is on the ethyl chain, it is retained in the primary fragments.

Transition TypeNative (m/z)d4-IS (m/z)MechanismRecommended?
Precursor 162.1166.2 Protonated MoleculeYes
Quantifier 106.1110.1 Loss of isobutene (-56 Da)Primary
Qualifier 62.166.1 Loss of Boc group (-100 Da)Secondary
Step 2: "Soft" Ionization Protocol

To maximize the signal of the intact parent (166.2), you must minimize in-source fragmentation (ISF).

  • Lower Source Temperature: High temps (>400°C) accelerate Boc thermolysis. Reduce to 250–300°C .

  • Reduce Cone Voltage/Declustering Potential: High voltage accelerates ions into gas molecules, shattering the Boc group. Perform a "breakdown curve" experiment:

    • Action: Ramp cone voltage from 10V to 80V while infusing.

    • Target: Find the voltage where 166.2 is max, but 110.1 (the fragment) is low.

  • Check for Adducts: Carbamates are prone to sodiation (

    
     = 188.2).
    
    • Diagnosis: If 166.2 is weak, scan for 188.2.

    • Fix: If sodium is dominant, add 10mM Ammonium Formate to your mobile phase to force the Ammonium adduct (

      
       = 183.2), which fragments more predictably than sodium.
      

Module 2: Chromatography & Matrix Effects (The Separation)

The Core Problem: The Deuterium Isotope Effect.[1][2][3] Deuterium (


) is slightly more lipophilic than Hydrogen (

). However, in many cases involving polar interactions, deuterated compounds elute slightly earlier than their protic analogs in Reverse Phase LC (RPLC).

If your native analyte elutes at 1.50 min and your d4-IS elutes at 1.45 min, the d4-IS might be sitting in a zone of ion suppression (from salts/matrix) that the analyte avoids.

Visualizing the Suppression Risk

MatrixEffect cluster_chrom Chromatographic Separation Analyte Native Analyte (RT: 1.50 min) Result Result: IS Signal Suppressed Analyte Signal Normal = Quantitation Error Analyte->Result Ratio Distortion IS d4-Internal Standard (RT: 1.45 min) IS->Result Matrix Matrix Suppression Zone (RT: 0.5 - 1.48 min) Matrix->IS Co-elution

Figure 1: The "Isotope Effect" risk. If the d4-IS shifts into the suppression zone (yellow), the signal ratio becomes unreliable.

Troubleshooting Workflow
  • Switch to HILIC:

    • This molecule is polar. On C18, it likely elutes near the void volume (dead time), where salts and un-retained matrix components suppress ionization.

    • Recommendation: Use a HILIC silica or Amide column. This retains polar amines better, moving them away from the suppression zone.

  • Buffer Selection:

    • Avoid strong acids (TFA) which degrade Boc.

    • Use 0.1% Formic Acid or Acetic Acid (softer).

    • Pro Tip: If using C18, ensure your starting gradient is 95-98% Aqueous to force retention.

Module 3: Stability & Sample Preparation (The Chemistry)

The Core Problem: Acid Hydrolysis. If your signal decreases while the sample sits in the autosampler, your solvent is likely killing your molecule.

Stability Decision Tree

Stability Start Is Signal Dropping Over Time? CheckSolvent Check Reconstitution Solvent Start->CheckSolvent Acidic Contains Strong Acid? (>0.1% FA or TFA) CheckSolvent->Acidic Yes Neutral Neutral/Basic? (Water/MeOH/Ammonium) CheckSolvent->Neutral No Action1 Boc Hydrolysis Likely. Switch to 10mM Ammonium Acetate. Acidic->Action1 Action2 Check Adsorption. Use Polypropylene vials (Avoid Glass) Neutral->Action2

Figure 2: Diagnosing signal loss due to chemical instability.

Protocol for Stability:

  • Reconstitution Solvent: Do not reconstitute in pure acid. Use 50:50 Water:Methanol with 10mM Ammonium Acetate. The buffer maintains a pH ~5-6, preserving the Boc group.

  • Temperature: Keep the autosampler at 4°C . Boc deprotection is temperature-dependent.

Summary of Critical Parameters

ParameterRecommendationWhy?
Polarity Positive (

)
Standard for amines/carbamates.
Precursor Ion 166.2 m/zAccounts for d4 mass shift.
Source Temp < 350°C Prevents thermal degradation of Boc.[4]
Mobile Phase No TFA . Use Formic/Acetic.TFA strips Boc groups rapidly.
Column HILIC (Preferred) or C18HILIC prevents void-volume suppression.
Autosampler 4°C Slows hydrolysis kinetics.

References

  • FDA Bioanalytical Method Validation Guidance for Industry. (2018). U.S.

    • [Link]

    • Relevance: Establishes the requirement for IS response stability and m
  • Kiontke, A., et al. (2016). "Collision-induced dissociation of Boc-protected amino acids and peptides." Journal of Mass Spectrometry. Relevance: Details the fragmentation mechanism of Boc groups (loss of isobutene vs. loss of Boc) in ESI-MS.
  • Wang, S., et al. (2007). "Deuterium isotope effect on the retention time of analytes in liquid chromatography-mass spectrometry." Journal of Chromatography B.

Sources

Technical Support Center: Stability and Handling of tert-Butyl (2-Hydroxyethyl-d4)carbamate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for tert-Butyl (2-Hydroxyethyl-d4)carbamate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth insights into the stability of this deuterated compound. Understanding its behavior in various matrices is critical for ensuring the accuracy, reproducibility, and validity of your experimental data.

Section 1: Frequently Asked Questions (FAQs) - Core Stability Profile

This section addresses fundamental questions regarding the chemical stability of tert-Butyl (2-Hydroxyethyl-d4)carbamate.

Q1: What is the primary factor governing the stability of this compound?

A: The stability of tert-Butyl (2-Hydroxyethyl-d4)carbamate is overwhelmingly dictated by its tert-butoxycarbonyl (Boc) protecting group . The Boc group is a widely used amine protecting group in organic synthesis, prized for its predictable reactivity. Its removal, or deprotection, is the most common degradation pathway for this molecule.[1][2]

Q2: How does pH influence the stability of the compound?

A: The pH of the matrix is the most critical experimental variable. The Boc group is notoriously sensitive to acid but generally stable in neutral to basic conditions.[3][4]

  • Acidic pH (pH < 5): The compound is unstable . The Boc group is readily cleaved under acidic conditions, even mild ones, to yield the free amine, carbon dioxide, and isobutylene.[3][5] This degradation is often rapid and is the standard method for Boc group removal in synthesis.[1][6]

  • Neutral pH (pH 6-8): The compound is generally stable . Minimal degradation is expected under these conditions, making it suitable for most standard biological matrices that are buffered around neutral pH.

  • Basic pH (pH > 8): The compound is generally stable . The Boc group is resistant to hydrolysis under most basic conditions and is stable towards most nucleophiles.[4][7] Only extreme basic conditions, such as refluxing in aqueous methanolic potassium carbonate, are known to cause cleavage.[8]

Q3: Is the deuterium label on the ethyl group stable?

A: Yes, the four deuterium atoms on the ethyl moiety (-CH2-CD2-OH) are on carbon atoms and are not adjacent to a highly acidic proton or a site of easy enolization. This makes them highly stable against back-exchange (swapping with hydrogen from the solvent or matrix) under typical analytical conditions.[9] However, it is always best practice to avoid prolonged storage in highly acidic or basic aqueous solutions to minimize any potential risk of isotopic exchange.[10][11]

Q4: What are the recommended long-term storage and handling conditions?

A: To ensure maximum shelf-life and integrity, the compound should be stored under controlled conditions.

  • Temperature: Store frozen, at or below -20°C, for long-term stability.[12]

  • Atmosphere: Store in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a dry environment.[13][14]

  • Light: Protect from light, as compounds with amine functionalities can be susceptible to photo-oxidation.[3]

  • Handling: Before use, allow the container to warm to room temperature before opening to prevent condensation of moisture onto the product.[9]

Section 2: Troubleshooting Guide - Addressing Experimental Challenges

This section provides solutions to specific problems you may encounter during your experiments.

Q1: I'm observing low or inconsistent recovery of the analyte from plasma/urine after solid-phase extraction (SPE). What is the likely cause?

A: This is a classic issue often traced back to the cleavage of the Boc group during the SPE elution step . Many standard reversed-phase SPE protocols use an acidic organic solvent (e.g., methanol with 1-2% formic acid) for elution. This acidic condition is often sufficient to partially or fully deprotect your analyte, leading to the elution of the free amine instead of the intact compound.

Troubleshooting Steps:

  • Analyze the Eluate: Collect the eluate and analyze it by LC-MS/MS for the mass of the deprotected product (2-amino-d4-ethanol). A significant peak for the deprotected species confirms on-cartridge degradation.

  • Modify Elution Solvent: Neutralize your elution solvent. Use methanol or acetonitrile without any acid modifier. If an additive is needed for efficient elution, consider a volatile neutral salt or a much weaker acid at a very low concentration (e.g., 0.1% acetic acid) and perform the elution at a low temperature (4°C) to minimize the contact time.

  • Alternative SPE Sorbent: If a neutral elution is not feasible, consider using a mixed-mode or ion-exchange sorbent that allows for elution under neutral or basic conditions.

Q2: My analyte appears to be degrading in processed samples stored in the autosampler. Why?

A: Autosampler stability issues are typically related to the sample matrix composition and temperature.

  • Acidic Mobile Phase: If your LC mobile phase is acidic (e.g., 0.1% formic or trifluoroacetic acid) and it is mixed with your sample upon injection or if the sample is reconstituted in an acidic solution, degradation can occur over time. The rate of degradation will increase with higher autosampler temperatures.

  • Matrix Components: Endogenous enzymes in biological matrices, if not fully precipitated, could potentially contribute to degradation, although this is less common for carbamates than for esters.[15][16]

Troubleshooting Steps:

  • Reconstitute in a Neutral Solvent: After evaporation, reconstitute your samples in a neutral solvent (e.g., 50:50 methanol:water) instead of the initial mobile phase.

  • Cool the Autosampler: Set the autosampler temperature to a lower value (e.g., 4-10°C) to slow down any potential chemical reactions.

  • Perform a Time-Course Study: Inject the same sample at regular intervals (e.g., 0, 2, 4, 8, 12 hours) to quantify the rate of degradation in the autosampler and determine the maximum allowable run time before results are compromised.

Q3: In my LC-MS/MS analysis, I see a prominent fragment ion corresponding to the loss of 100 Da. Is this sample degradation?

A: Not necessarily. A neutral loss of 100 Da corresponds to the loss of isobutylene (56 Da) and carbon dioxide (44 Da), which is the signature fragmentation of a Boc-protected amine.[17] This is very common and is often due to in-source fragmentation or collision-induced dissociation (CID) rather than pre-existing degradation in the sample.

How to Differentiate:

  • In-Source Fragmentation: This occurs in the ionization source of the mass spectrometer. It can be minimized by optimizing source parameters like capillary voltage, source temperature, and cone/declustering potential to use the "softest" ionization conditions possible that still provide adequate signal.

  • True Degradation: This means the compound was already deprotected in the sample before injection. To confirm this, you should see a chromatographic peak at the retention time of the deprotected amine standard when monitoring its specific mass transition.

If the deprotected amine is only observed as a fragment of the parent compound and no separate chromatographic peak for it exists, the phenomenon is electronic or collisional in origin within the mass spectrometer, not a sample stability issue.

Troubleshooting Workflow Diagram

The following diagram outlines a logical workflow for diagnosing stability issues with tert-Butyl (2-Hydroxyethyl-d4)carbamate.

Troubleshooting_Workflow Start Problem Observed: Low/Variable Analyte Signal Check_Prep Investigate Sample Preparation Start->Check_Prep Check_Storage Investigate Sample Storage Start->Check_Storage Check_Analysis Investigate Analytical Method Start->Check_Analysis SPE_Acid Using Acidic SPE Elution? Check_Prep->SPE_Acid Storage_pH Sample Matrix pH Acidic? Check_Storage->Storage_pH Storage_Temp Storage Temp > -20°C? Check_Storage->Storage_Temp Autosampler Degradation in Autosampler? Check_Analysis->Autosampler MS_Source In-Source Fragmentation? Check_Analysis->MS_Source SPE_Solution Solution: Use Neutral/Basic Elution or Low Temperature SPE_Acid->SPE_Solution Yes Storage_Solution Solution: Buffer to pH 7, Store at ≤ -70°C Storage_pH->Storage_Solution Yes Storage_Temp->Storage_Solution Yes Autosampler_Solution Solution: Cool Autosampler, Reconstitute in Neutral Solvent Autosampler->Autosampler_Solution Yes MS_Source_Solution Solution: Optimize Source Conditions (Voltage, Temperature) MS_Source->MS_Source_Solution Yes

Caption: A logical workflow for troubleshooting stability issues.

Section 3: Key Experimental Protocols

Here we provide standardized protocols for assessing the stability of your compound.

Protocol 1: Forced Degradation Study

This study intentionally exposes the analyte to harsh conditions to identify potential degradation pathways and products.[3]

Methodology:

  • Stock Solution: Prepare a 1 mg/mL stock solution of tert-Butyl (2-Hydroxyethyl-d4)carbamate in acetonitrile.

  • Stress Conditions: For each condition, mix 100 µL of the stock solution with 900 µL of the stress solution in a sealed vial.

    • Acid Hydrolysis: 0.1 N HCl. Incubate at 60°C for 2, 8, and 24 hours.

    • Base Hydrolysis: 0.1 N NaOH. Incubate at 60°C for 2, 8, and 24 hours.

    • Oxidation: 3% H₂O₂. Incubate at room temperature for 24 hours.

    • Thermal: Water (as control). Incubate at 85°C for 24 hours.

    • Photolytic: Water. Expose to a photostability chamber (ICH Q1B guidelines) for 24 hours.

  • Sample Processing: At each time point, withdraw an aliquot, neutralize it if necessary (e.g., acid-stressed sample with NaOH), and dilute with mobile phase to a final concentration of ~1 µg/mL.

  • Analysis: Analyze all samples by a stability-indicating LC-MS/MS method, monitoring for the parent compound and potential degradants (especially the deprotected amine).

Protocol 2: Plasma Stability Assessment

This protocol evaluates the stability of the compound in a common biological matrix.

Methodology:

  • Preparation: Spike fresh control human plasma with the analyte to a final concentration of 1 µg/mL.

  • Incubation: Incubate the spiked plasma samples in a water bath at 37°C.

  • Time Points: Collect aliquots at 0, 15, 30, 60, 120, and 240 minutes.

  • Sample Quenching: Immediately stop the reaction at each time point by adding 3 volumes of ice-cold acetonitrile (protein precipitation). Vortex vigorously.

  • Processing: Centrifuge the samples at >10,000 x g for 10 minutes to pellet the precipitated proteins.

  • Analysis: Transfer the supernatant to a new plate or vials, evaporate to dryness under nitrogen, and reconstitute in a neutral mobile phase. Analyze by LC-MS/MS to determine the percentage of the compound remaining at each time point.

Section 4: Data Summary Table

The following table summarizes the expected stability of tert-Butyl (2-Hydroxyethyl-d4)carbamate based on the known chemistry of the Boc group.

ConditionStabilityPrimary Degradation Pathway
Acidic pH (<5) UnstableAcid-catalyzed hydrolysis (cleavage of the Boc group).[3][4]
Neutral pH (6-8) Generally StableMinimal degradation expected.
Basic pH (>8) Generally StableMinimal degradation expected under typical conditions.[3][4]
Elevated Temp. SusceptibleThermal deprotection can occur, particularly above 85°C.[3]
Light Exposure Potentially UnstablePhotostability data is not widely available; photo-oxidation is possible.[3]
Plasma (37°C) Expected to be StableCarbamate esters are generally resistant to enzymatic hydrolysis.[18]
References
  • VertexChem. (n.d.). TERT-BUTYL N-(2-HYDROXYETHYL)
  • BenchChem. (2025). An In-depth Technical Guide to the Solubility and Stability of tert-Butyl (3-aminopropyl)
  • ResearchGate. (n.d.). Mild Deprotection of tert‐Butyl Carbamates of NH‐Heteroarenes under Basic Conditions. Request PDF.
  • Sigma-Aldrich. (2025).
  • Pharmaffiliates. (n.d.). Deuterated Compounds | Stable Isotope-Labeled Standards.
  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.
  • ResolveMass Laboratories Inc. (2025). Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques.
  • ResolveMass Laboratories Inc. (2025).
  • ChemicalBook. (2026). TERT-BUTYL N-(2-HYDROXYETHYL)
  • BenchChem. (2025). Safeguarding Deuterated Compounds: An In-depth Technical Guide to Storage and Stability.
  • ACS Publications. (2023).
  • PMC. (2012). Protonation Sites and Dissociation Mechanisms of t-Butylcarbamates in Tandem Mass Spectrometric Assays for Newborn Screening.
  • ResearchGate. (n.d.).
  • Master Organic Chemistry. (2018).
  • Herbicides. (n.d.).
  • TCI Chemicals. (2025).
  • Suzhou Highfine Biotech. (n.d.). Introduction and Removal of Several Common Alkoxycarbonyl Protecting Groups.
  • MDPI. (n.d.).
  • Acros Organics. (2010).
  • ACS Publications. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development.
  • BenchChem. (2025).
  • Master Organic Chemistry. (n.d.). Amine Protection and Deprotection.
  • ResearchGate. (n.d.).
  • Sigma-Aldrich. (n.d.). tert-Butyl (2-hydroxyethyl)(methyl)
  • Frontiers. (2021).
  • MDPI. (2018). Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes via LC-MS/MS QTRAP System.
  • ResearchGate. (2025). (PDF)
  • PMC. (n.d.).

Sources

Technical Support Center: Ensuring Linearity in Calibration Curves with a d4 Internal Standard

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for scientists and researchers in drug development. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address a common yet critical challenge in quantitative bioanalysis: ensuring the linearity of calibration curves when using a deuterated (d4) internal standard. As your partner in achieving robust and reliable data, this resource is designed to empower you with the scientific rationale behind experimental best practices.

Introduction: The Gold Standard and the Linearity Challenge

In quantitative liquid chromatography-mass spectrometry (LC-MS) assays, stable isotope-labeled internal standards (SIL-ISs), such as d4-labeled compounds, are considered the gold standard.[1] Their chemical and physical similarity to the analyte allows them to effectively compensate for variability during sample preparation and analysis, leading to improved accuracy and precision.[1][2] However, achieving a linear calibration curve—a direct proportionality between the analyte concentration and the instrument response—is not always straightforward, even with a SIL-IS.

Non-linearity can compromise the accuracy of your results and lead to the failure of entire analytical runs. This guide will walk you through the common causes of non-linearity and provide systematic troubleshooting strategies to ensure your bioanalytical methods are both accurate and defensible.

Troubleshooting Non-Linearity: A Symptom-Based Approach

Experiencing a non-linear calibration curve can be frustrating. The following Q&A section is designed to help you diagnose and resolve the issue by addressing specific symptoms you might be observing in your data.

Question 1: My calibration curve is showing a clear negative deviation (bending) at the higher concentration points. What are the likely causes?

This is a classic sign of saturation, either at the detector or in the ion source. Here's a breakdown of the potential culprits and how to investigate them:

  • Detector Saturation: At very high analyte concentrations, the mass spectrometer's detector can become overwhelmed, leading to a response that is no longer proportional to the analyte concentration.[3]

    • Troubleshooting:

      • Extend the Curve: Prepare and analyze a calibration standard at an even higher concentration. If the response plateaus or decreases, detector saturation is highly likely.

      • Dilute High-Concentration Samples: If your study samples are expected to be at the high end of the curve, validate a dilution protocol to bring their concentrations into the linear range of the assay.[4]

      • Adjust Detector Settings: You can try reducing the detector gain or using a less intense MRM transition to lower the signal intensity.[3]

  • Ionization Competition: In the ion source of the mass spectrometer, the analyte and the internal standard compete for ionization. At high analyte concentrations, the analyte can suppress the ionization of the d4-internal standard, leading to a drop in the internal standard's response and a non-linear curve.[1]

    • Troubleshooting:

      • Examine the Internal Standard Response: Plot the absolute peak area of your d4-internal standard across all calibration points. A significant decrease in the internal standard's response at the highest analyte concentrations points to ionization competition.

      • Optimize Internal Standard Concentration: The concentration of your internal standard should be appropriate for the expected analyte concentration range. An excessively high or low concentration can contribute to non-linearity.[1] Consider using an internal standard concentration that is close to the mid-point of your calibration curve.

  • Formation of Adducts: The analyte might form adducts (e.g., with sodium, [M+Na]+) in the ion source. If this process is not consistent across the concentration range, it can lead to non-linearity.[3]

    • Troubleshooting:

      • Optimize Mobile Phase: Modifying the mobile phase, for instance by adding a small amount of a salt like ammonium acetate, can sometimes promote the formation of a single, consistent adduct.[3]

Question 2: My calibration curve looks more like a gentle curve than a straight line, and my correlation coefficient (r²) is still high (e.g., >0.99). Is this acceptable?

While a high correlation coefficient is often used as a quick check for linearity, it is not a sufficient indicator on its own.[5][6] A dataset can have an r² value very close to 1 and still exhibit significant non-linearity.[5][6][7] Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) require that the chosen calibration model accurately describes the relationship between concentration and response.[8][9]

  • Why r² is Not Enough: The correlation coefficient only measures the strength of the association between two variables, not whether that relationship is linear. A visually curved calibration curve, even with a high r², suggests a systematic error in your measurements that a simple linear model cannot account for.[5][6]

  • What to do:

    • Visual Inspection of Residuals: Always plot the residuals (the difference between the observed response and the response predicted by the linear model) against the concentration. For a truly linear model, the residuals should be randomly scattered around zero. A distinct pattern, such as a U-shape, indicates that a linear model is not appropriate.

    • Consider a Different Regression Model: If your data is inherently non-linear over the desired concentration range, a quadratic regression model might provide a better fit.[3][5] However, the use of non-linear models must be justified and thoroughly validated.[10]

    • Lack-of-Fit Test: For a more statistically rigorous assessment, a lack-of-fit test can be performed. This test compares the variability of the data around the fitted line to the variability of replicate measurements at each concentration. A significant result indicates that the linear model is not a good fit for the data.[5]

Question 3: I'm observing significant variability and a "fanning" effect in my data points, especially at the higher concentrations. What does this mean?

This phenomenon is known as heteroscedasticity , where the variance of the data points is not constant across the calibration range.[11][12][13] In bioanalytical assays, it's common to see greater variability at higher concentrations.[14]

  • Impact of Heteroscedasticity: Standard (unweighted) linear regression assumes that the variance is constant (homoscedasticity). When this assumption is violated, the higher concentration points, which have more variability, can disproportionately influence the regression line, leading to inaccuracies, particularly at the lower end of the curve.[14][15]

  • The Solution: Weighted Linear Regression: To counteract heteroscedasticity, a weighted linear regression model should be used.[14][16][17] This approach gives less weight to the data points with higher variability (typically the higher concentrations), resulting in a more accurate fit across the entire range.[14][16] Common weighting factors include 1/x or 1/x².

Regression ModelAdvantagesDisadvantagesWhen to Use
Unweighted Linear Regression Simple to implement and interpret.Can be inaccurate in the presence of heteroscedasticity.[14][16]When data is homoscedastic (variance is constant across the concentration range).
Weighted Linear Regression Provides a more accurate fit for heteroscedastic data.[14][16][18] Improves accuracy at the lower end of the calibration curve.[18]Requires justification for the choice of weighting factor.When a plot of residuals shows a "fanning" or cone shape, indicating heteroscedasticity.[11][13]
Quadratic Regression Can model inherently non-linear relationships.[3][5]Can be prone to overfitting and requires more calibration points for a valid fit.[3] The use of quadratic regression is often scrutinized in regulated bioanalysis.[10]When the relationship between concentration and response is demonstrably non-linear and a weighted linear model is not sufficient.
Question 4: My d4-internal standard response is highly variable across my analytical run. How does this affect linearity and what should I do?

A consistent internal standard response is crucial for accurate quantification. High variability in the d4-IS response can be caused by several factors and can mask or even induce non-linearity.[1]

  • Potential Causes of IS Variability:

    • Inconsistent Sample Preparation: Variability in extraction recovery can lead to inconsistent IS response.[1]

    • Matrix Effects: Different biological samples can have varying levels of interfering substances that suppress or enhance the ionization of the internal standard.[1]

    • Instrumental Instability: Fluctuations in the LC or MS system, such as an unstable spray in the ion source or a failing detector, can cause response variability.[1]

  • Troubleshooting Workflow for Variable IS Response:

    Caption: Troubleshooting workflow for variable internal standard response.

Question 5: Can the position of the deuterium labels on my d4-internal standard affect linearity?

Yes, the location and number of deuterium atoms can have a subtle but significant impact. This is due to the "deuterium isotope effect," which can cause slight differences in the physicochemical properties of the d4-IS compared to the unlabeled analyte.[1]

  • Chromatographic Shift: The most common manifestation of the deuterium isotope effect is a slight shift in chromatographic retention time, with the deuterated compound often eluting slightly earlier than the analyte.[1]

  • Impact on Linearity: If this chromatographic shift is significant, the analyte and the d4-IS may be exposed to different matrix environments as they elute from the column. This can lead to differential matrix effects, where one compound is suppressed or enhanced more than the other, ultimately compromising the accuracy of quantification and potentially affecting linearity.[1]

  • Best Practices for d4-IS Selection and Use:

    • Verify Co-elution: Always overlay the chromatograms of the analyte and the d4-IS to confirm perfect co-elution.

    • Choose a High-Purity Standard: Ensure your d4-internal standard has high isotopic enrichment (ideally ≥98%) and chemical purity (>99%) to minimize any potential interference from unlabeled analyte.[2]

    • Consider Label Position: When possible, choose a d4-IS where the deuterium labels are on a stable part of the molecule to minimize the risk of hydrogen-deuterium exchange.[2]

Question 6: What is "cross-talk" or isotopic contribution, and how can it cause non-linearity?

Cross-talk refers to the contribution of isotopes from the analyte to the signal of the internal standard, or vice versa.[1] This is particularly relevant when using d4-internal standards.

  • How it Happens: Molecules naturally contain a small percentage of heavier isotopes (e.g., ¹³C). At very high analyte concentrations, the M+4 isotope peak of the analyte can contribute to the signal of the d4-IS, artificially inflating the IS response. This leads to a decrease in the analyte/IS ratio and a negative deviation in the calibration curve at the high end.[1]

  • Diagnosing and Mitigating Cross-Talk:

    • Analyze High Standard without IS: Inject the highest concentration calibration standard without the d4-IS and monitor the mass transition for the internal standard. A significant signal indicates isotopic contribution from the analyte.

    • Use a Higher Mass-Labeled IS: If possible, use an internal standard with a greater mass difference from the analyte (e.g., d6, d8, or ¹³C-labeled) to minimize the impact of natural isotope abundance.[19]

    • Mathematical Correction: Some software platforms allow for mathematical correction of isotopic contribution, but this should be used with caution and be well-documented.

Experimental Protocols for Troubleshooting

To systematically address the issues discussed above, here are detailed protocols for key diagnostic experiments.

Protocol 1: Assessment of Matrix Effects

Objective: To determine if components in the biological matrix are differentially suppressing or enhancing the ionization of the analyte and the d4-internal standard.

Methodology:

  • Prepare Three Sets of Samples:

    • Set 1 (Neat Solution): Spike the analyte and d4-IS into the final reconstitution solvent at low and high concentrations (corresponding to your LLOQ and ULOQ).

    • Set 2 (Post-Extraction Spike): Extract blank biological matrix from at least six different sources. Spike the extracted matrix with the analyte and d4-IS at the same low and high concentrations as Set 1.

    • Set 3 (Matrix Matched): Spike blank biological matrix with the analyte and d4-IS at the low and high concentrations, and then perform the full extraction procedure.

  • Analysis: Analyze all three sets of samples and compare the peak areas of the analyte and the d4-IS.

  • Interpretation:

    • A significant difference in peak areas between Set 1 and Set 2 indicates the presence of matrix effects.

    • Comparing the analyte/IS peak area ratios between Set 2 and Set 3 can help assess the efficiency of the extraction process.

Protocol 2: Verification of Chromatographic Co-elution

Objective: To confirm that the analyte and the d4-internal standard have identical retention times.

Methodology:

  • Prepare a Mid-Concentration Sample: Prepare a quality control (QC) sample at a mid-range concentration containing both the analyte and the d4-IS.

  • Acquire Data: Inject the sample and acquire data, ensuring a sufficient number of data points are collected across the chromatographic peak (at least 15-20).

  • Analysis: Overlay the chromatograms for the specific mass transitions of the analyte and the d4-IS.

Interpretation: The peaks for the analyte and the d4-IS should perfectly overlap. Any significant shift in retention time warrants optimization of the chromatographic method.

Best Practices for Building a Robust and Linear Calibration Curve

Adhering to the following best practices will help you proactively avoid many of the common pitfalls that lead to non-linear calibration curves.

  • Calibration Range: The calibration curve must encompass the expected concentration range of your study samples.[20]

  • Number of Standards: Use a minimum of six to eight non-zero calibration standards to adequately define the curve.[20][21]

  • Regulatory Acceptance Criteria:

    • For both FDA and EMA guidelines, the back-calculated concentrations of the calibration standards should be within ±15% of the nominal value, except for the Lower Limit of Quantification (LLOQ), which should be within ±20%.[20][22]

    • At least 75% of the calibration standards must meet these criteria.[20][22]

  • Quality Control (QC) Samples: Always include QC samples at low, medium, and high concentrations in your analytical run to ensure the accuracy and precision of your method.[8][22]

  • Documentation: Justify the choice of your calibration model (e.g., linear, weighted linear, or quadratic) in your method validation report.[20]

By understanding the underlying causes of non-linearity and employing a systematic approach to troubleshooting, you can develop robust and reliable bioanalytical methods that meet regulatory expectations and produce high-quality data.

References

  • BenchChem. (n.d.). Calibration curve issues with Eliglustat-d4 internal standard.
  • BenchChem. (n.d.). Calibration curve issues in Zileuton assays with Zileuton-d4.
  • Prajapati, M., et al. (2011). Bioanalytical method validation: An updated review. Pharmaceutical Methods, 2(1), 25-33. Available at: [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. EMA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2. Available at: [Link]

  • European Medicines Agency. (2009).
  • BioAgilytix. (2025). Essential FDA Guidelines for Bioanalytical Method Validation.
  • ResearchGate. (2025). Can a weighted linear regression be compared to the unweighted regression when assessing lack of fit in bioanalytical method validation?
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  • ICH. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis.
  • Kruve, A. (2018). For practitioners: do you need weighted linear regression? Kruve Lab.
  • Soylak, M., & Tuzen, M. (2000). Weighted and unweighted linear regressive calibration curves in ICP-AES. Journal of the Chinese Chemical Society, 47(4A), 795-800.
  • LPH. (2002). Validation of Bioanalytical Methods — Highlights of FDA's Guidance. LCGC North America, 20(11), 1034-1040.
  • Regulations.gov. (2013). FDA Draft Guidance for Industry - Bioanalytical Method Validation.
  • ResolveMass Laboratories Inc. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis.
  • Element Lab Solutions. (2018). Correct weighting for regression analysis in analytical calibration.
  • European Bioanalysis Forum. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content.
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  • ResearchGate. (n.d.). Linearity of Calibration Curves for Analytical Methods: A Review of Criteria for Assessment of Method Reliability.
  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry.
  • LCGC. (2025). The LCGC Blog: A Simplified Guide for Weighted Fitting and its Significance in Separation Science.
  • Spectroscopy Online. (2021). Calibration: Effects on Accuracy and Detection Limits in Atomic Spectroscopy.
  • Crawford Scientific. (2023). Internal Standards - What Are They? How Do I Choose, Use and Benefit From Them?
  • Reddit. (2025). I'm getting non-linear response. r/CHROMATOGRAPHY.
  • CORE. (2002). Linearity of calibration curves: use and misuse of the correlation coefficient.
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  • Chromatography Forum. (2007). [Question] Non-linear standard (calibrator) curves.
  • National Center for Biotechnology Information. (n.d.). Comparison of calibration strategies for accurate quantitation by isotope dilution mass spectrometry: a case study of ochratoxin A in flour.
  • NRC Publications Archive. (2021). A tool to evaluate nonlinearity in calibration curves involving isotopic internal standards in mass spectrometry.
  • Dr. Imre Blank's Homepage. (n.d.). STABLE ISOTOPE DILUTION ASSAY MASS SPECTROMETRY IN FLAVOUR RESEARCH: INTERNAL STANDARD AND CALIBRATION ISSUES.
  • The Royal Society of Chemistry. (n.d.). AMC Technical Brief: Is my calibration linear?
  • Chromatography Online. (2022). Calibration Curves, Part 1: To b or Not to b?
  • BenchChem. (n.d.). A Comparative Guide to Thiacloprid-d4 Certified Reference Material (CRM) for Enhanced Quality Control in Analytical Chemistry.
  • Corporate Finance Institute. (2020). Heteroskedasticity.
  • ResearchGate. (2016). Is it possible to publish an LC/MS/MS method that doesn't give a linear calibration curve?
  • Shimadzu. (n.d.). Qualitative and Quantitative Analysis by ICP-MS.
  • Springer. (n.d.). Non-linear Calibration Leads to Improved Correspondence Between Uncertainties.
  • Editage Insights. (2023). Analyzing variability in biomedical research data: Understanding heteroscedasticity and homoscedasticity.
  • Displayr. (n.d.). Heteroscedasticity Explained | Main Causes & Easy Fixes.
  • ResearchGate. (n.d.). Systematic evaluation of the root cause of non-linearity in liquid chromatography/tandem mass spectrometry bioanalytical assays and strategy to predict and extend the linear standard curve range.
  • R-statistics. (2023). Heteroscedasticity.
  • Chromatography Online. (2020). Internal Standard Calibration Problems.
  • Chromacuity. (n.d.). Internal Standards: How Does It Work?
  • National Center for Biotechnology Information. (n.d.). Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why?
  • U.S. Environmental Protection Agency. (n.d.). Calibration curves: program use/needs final.
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  • DataCamp. (n.d.). Heteroscedasticity: A Full Guide to Unequal Variance.

Sources

Validation & Comparative

A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods with Different Internal Standards

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Imperative of Method Comparability in Drug Development

In the landscape of pharmaceutical development, the journey of a drug candidate from discovery to regulatory submission is underpinned by a vast dataset generated from numerous bioanalytical studies. It is not uncommon for these studies to be conducted across different laboratories or for analytical methodologies to evolve over the course of a development program. These realities necessitate a rigorous assessment of data comparability through a process known as cross-validation. This guide provides an in-depth technical exploration of cross-validation, with a specific focus on the complexities that arise when the methods being compared employ different internal standards (IS).

An internal standard is a compound of known concentration added to all samples, calibrators, and quality controls to correct for variability during sample processing and analysis.[1] The choice of IS is a critical determinant of method performance. The "gold standard" is a Stable Isotope-Labeled (SIL) internal standard, which is chemically identical to the analyte and differs only in mass.[1][2] This near-perfect analogy allows it to effectively track the analyte through extraction, chromatography, and ionization, compensating for variations.[1] A more accessible alternative is a structural analog, a compound with similar but not identical physicochemical properties to the analyte.[1]

This guide will dissect the nuances of cross-validating methods that utilize these different types of internal standards, providing a framework for experimental design, data interpretation, and adherence to regulatory expectations.

The Regulatory Framework: A Shift from Prescriptive Criteria to Scientific Assessment

Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), now harmonized under the International Council for Harmonisation (ICH) M10 guideline, mandate cross-validation when data from different methods are to be combined or compared for regulatory decisions.[3] However, a pivotal shift has occurred in the regulatory landscape. The ICH M10 guideline, unlike its predecessors, does not stipulate rigid, prescriptive acceptance criteria for cross-validation.[3] Instead, it emphasizes a statistical assessment to measure the bias between the methods.[3] This evolution reflects a deeper understanding that the objective of cross-validation is not merely a pass/fail exercise but a comprehensive evaluation of the relationship between the datasets.

This move away from a "one-size-fits-all" approach places a greater onus on the bioanalytical scientist to design scientifically sound experiments and to engage with statisticians and clinical pharmacologists to interpret the results in the context of the study's objectives.[3]

The Core of the Matter: Why Different Internal Standards Demand Scrutiny

When two analytical methods employ different internal standards, the cross-validation process must be particularly rigorous. A SIL-IS is expected to co-elute with the analyte and experience identical matrix effects, thus providing superior correction for variability.[4] A structural analog, however, may have different chromatographic behavior and be subject to different degrees of ion suppression or enhancement in the mass spectrometer.[5] This disparity can lead to systematic differences in the calculated concentrations of the analyte.

Therefore, a cross-validation study in this scenario is not just comparing two methods; it is fundamentally assessing the impact of the internal standard on the accuracy and precision of the results.

Experimental Design for Cross-Validation: A Head-to-Head Comparison

The following experimental design provides a robust framework for the cross-validation of two LC-MS/MS methods for the quantification of a hypothetical drug, "Gemini-X," in human plasma.

  • Method A: Utilizes a Stable Isotope-Labeled Internal Standard (Gemini-X-d4).

  • Method B: Utilizes a Structural Analog Internal Standard (Analog-Y).

Objective: To assess the comparability of results obtained from Method A and Method B.

Experimental Workflow

G cluster_0 Sample Selection & Preparation cluster_1 Method A Analysis (SIL-IS) cluster_2 Method B Analysis (Analog-IS) cluster_3 Data Analysis & Comparison SampleSelection Select ≥ 30 incurred study samples spanning the concentration range. Prepare QCs at Low, Mid, and High levels. Aliquoting Aliquot each sample into two sets: Set A for Method A Set B for Method B SampleSelection->Aliquoting SpikeA Spike Set A samples with Gemini-X-d4 (SIL-IS) Aliquoting->SpikeA SpikeB Spike Set B samples with Analog-Y (Analog-IS) Aliquoting->SpikeB ExtractA Perform sample extraction (e.g., protein precipitation) SpikeA->ExtractA AnalyzeA Analyze by LC-MS/MS using Method A ExtractA->AnalyzeA Quantify Quantify Gemini-X concentrations for both methods AnalyzeA->Quantify ExtractB Perform sample extraction (e.g., protein precipitation) SpikeB->ExtractB AnalyzeB Analyze by LC-MS/MS using Method B ExtractB->AnalyzeB AnalyzeB->Quantify Stats Perform Statistical Analysis: - Bland-Altman Plot - Deming Regression - Concordance Correlation Coefficient Quantify->Stats Report Generate Cross-Validation Report Stats->Report

Caption: Cross-validation workflow for methods with different internal standards.

Detailed Experimental Protocol
  • Sample Selection:

    • Select a minimum of 30 incurred study samples that span the entire calibration curve range.

    • Prepare three pools of quality control (QC) samples at low, medium, and high concentrations.

  • Sample Aliquoting:

    • For each selected incurred sample and QC pool, create two sets of aliquots. Label one set for "Method A" and the other for "Method B."

  • Analysis with Method A (SIL-IS):

    • To each "Method A" aliquot, add a known and constant amount of the Gemini-X-d4 internal standard working solution.

    • Perform the validated sample preparation procedure (e.g., protein precipitation with acetonitrile).

    • Analyze the extracted samples using the validated LC-MS/MS Method A.

  • Analysis with Method B (Analog-IS):

    • To each "Method B" aliquot, add a known and constant amount of the Analog-Y internal standard working solution.

    • Perform the validated sample preparation procedure (identical to Method A).

    • Analyze the extracted samples using the validated LC-MS/MS Method B.

  • Data Processing:

    • For each method, construct a calibration curve by plotting the peak area ratio (analyte/internal standard) against the nominal concentration of the calibrators.

    • Determine the concentration of Gemini-X in each incurred sample and QC sample for both methods using their respective calibration curves.

Data Interpretation: A Multi-Faceted Statistical Approach

As there are no pre-defined acceptance criteria, the focus of data interpretation is to understand the nature and magnitude of any bias between the two methods. A combination of statistical tools is recommended for a comprehensive assessment.

Hypothetical Case Study Data

For the purpose of this guide, a realistic dataset has been synthesized to illustrate the comparison between Method A (SIL-IS) and Method B (Analog-IS).

Sample IDMethod A (SIL-IS) Conc. (ng/mL)Method B (Analog-IS) Conc. (ng/mL)
QC-Low5.24.8
QC-Mid51.547.8
QC-High408.2380.5
IS-00110.89.9
IS-00225.423.1
IS-00378.971.2
IS-004152.3138.9
IS-005305.6280.1
.........
Statistical Analysis Tools
  • Bland-Altman Plot: This is a graphical method to plot the difference between the two measurements against their average.[6][7][8] It provides a visual representation of the agreement between the two methods.

    • Interpretation: The plot will show the mean difference (bias) and the 95% limits of agreement. Ideally, the data points should be randomly scattered around the mean difference line. Any trends in the plot, such as a funnel shape, may indicate a proportional bias.[9]

  • Deming Regression: This is a statistical method that accounts for errors in both the x and y variables, making it more suitable for method comparison studies than standard linear regression.[9][10]

    • Interpretation: The slope and intercept of the Deming regression line provide information about the systematic and proportional bias between the two methods. A slope of 1 and an intercept of 0 would indicate perfect agreement.

  • Concordance Correlation Coefficient (CCC): This is a single value that quantifies the agreement between two measurements.[11][12] It ranges from -1 to 1, with 1 indicating perfect concordance.

    • Interpretation: The CCC provides a quantitative measure of the overall agreement between the two methods.

Visualizing the Comparison: Bland-Altman Plot

G cluster_plot title Bland-Altman Plot: Method A vs. Method B ylabel Difference (Method A - Method B) (ng/mL) xlabel Average of Methods (ng/mL) p1 p2 p3 p4 p5 p6 p7 p8 p9 p10 origin xaxis yaxis mean_line Mean Difference (Bias) mean_start mean_end mean_start->mean_end upper_limit Upper Limit of Agreement (+1.96 SD) upper_start upper_end upper_start->upper_end lower_limit Lower Limit of Agreement (-1.96 SD) lower_start lower_end lower_start->lower_end

Caption: Example Bland-Altman plot for method comparison.

Trustworthiness and Self-Validation: Ensuring Robustness

The entire cross-validation process should be designed as a self-validating system. This is achieved through:

  • A Priori Protocol: The entire experimental design, including the selection of samples, number of replicates, and the statistical analysis plan, should be documented in a protocol before the experiment begins.

  • Incurred Sample Reanalysis (ISR) Principles: While not a direct substitute for cross-validation, the principles of ISR, where a subset of study samples are re-analyzed, can be applied. The expectation is that the results from both methods should be consistent.

  • QC Sample Performance: The accuracy and precision of the QC samples for both methods must meet the acceptance criteria of their respective validated methods. This confirms that both methods were performing as expected during the cross-validation experiment.

Conclusion: A Holistic Approach to Data Comparability

The cross-validation of analytical methods, particularly when different internal standards are employed, is a critical exercise in ensuring the integrity of data used in regulatory submissions. The modern regulatory landscape, guided by the ICH M10, necessitates a move away from simplistic pass/fail criteria towards a more nuanced, statistically driven assessment of method comparability.

By designing robust experiments, employing a suite of appropriate statistical tools, and interpreting the results in a collaborative, multidisciplinary setting, researchers can confidently establish the relationship between different analytical methods. This ensures that data generated across the lifecycle of a drug development program, regardless of the specific method or laboratory, can be reliably combined and compared, ultimately supporting the delivery of safe and effective medicines to patients.

References

  • International Council for Harmonisation. (2022). ICH Harmonised Guideline M10: Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • Bland, J. M., & Altman, D. G. (1986). Statistical methods for assessing agreement between two methods of clinical measurement. The Lancet, 327(8476), 307–310. [Link]

  • IQVIA Laboratories. (2025). Cross-Validations in Regulated Bioanalysis. [Link]

  • GraphPad. (2023). How to: Bland-Altman plot. [Link]

  • BioPharma Services. (2023). Internal Standard Responses in LC-MS/MS Based Bioanalysis: Friend or Foe?. [Link]

  • PubMed. (2007). Comparison of concordance correlation coefficient and coefficient of individual agreement in assessing agreement. [Link]

  • PubMed. (2020). Evaluation of correlation between bioanalytical methods. [Link]

  • Teiko. (2026). Bland–Altman Plots for Dummies: Comparing Two Methods, Made Simple. [Link]

  • NCSS. (n.d.). Lin's Concordance Correlation Coefficient. [Link]

  • Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Rapid communications in mass spectrometry, 19(3), 401–407. [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link]

  • World Health Organization. (2024). DRAFT WORKING DOCUMENT FOR COMMENTS BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS. [Link]

  • Crimson Publishers. (2017). Stable Labeled Isotopes as Internal Standards: A Critical Review. [Link]

  • Kadian, N., Raju, K. S., & Rashid, M. (2016). Comparative assessment of bioanalytical method validation guidelines for pharmaceutical industry. Journal of pharmaceutical and biomedical analysis, 126, 83–97. [Link]

  • van den Broek, I., van Dongen, J. L., van der Heeft, E., & Niessen, W. M. (2007). Development and validation of an LC-MS/MS method for simultaneous quantification of co-administered trastuzumab and pertuzumab. Journal of Chromatography B, 859(1), 88-96. [Link]

  • Waters Corporation. (n.d.). The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. [Link]

  • NCSS. (n.d.). Method Comparison | Bland-Altman Plot | Deming Regression. [Link]

  • Gumbo, T., et al. (2019). Cross-validation of a high-performance liquid chromatography nevirapine plasma assay in a resource-limited setting in Zimbabwe. African Journal of Laboratory Medicine, 8(1), a855. [Link]

  • European Bioanalysis Forum. (n.d.). ICH M10 cross validation & documentation: what now?. [Link]

Sources

Safety Operating Guide

A Researcher's Guide to the Safe Disposal of tert-Butyl (2-Hydroxyethyl-d4)carbamate

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I understand that meticulous experimental design and execution are only part of the research lifecycle. The responsible management and disposal of chemical reagents are paramount to ensuring a safe laboratory environment and maintaining regulatory compliance. This guide provides a comprehensive, step-by-step protocol for the proper disposal of tert-Butyl (2-Hydroxyethyl-d4)carbamate, grounding procedural steps in the principles of chemical safety and environmental stewardship.

The core challenge in disposing of this compound lies in its chemical family: carbamates. Due to their inherent toxicity, carbamate-containing wastes are regulated as hazardous by the U.S. Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[1] This classification mandates a stringent disposal pathway that strictly prohibits discarding the material in the regular trash or down the sanitary sewer.[2][3] Adherence to these protocols is not merely a best practice; it is a legal requirement.

Part 1: Hazard Assessment and Personal Protective Equipment (PPE)

Before handling the reagent for any purpose, including disposal, a thorough understanding of its potential hazards is essential. This informs the selection of appropriate PPE to mitigate exposure risks. Based on aggregated GHS (Globally Harmonized System) data, tert-Butyl (2-Hydroxyethyl)carbamate, the non-deuterated analog, presents several hazards.[4]

GHS Hazard Profile:

  • H301 (Acute Toxicity, Oral - Category 3): Toxic if swallowed.[4]

  • H315 (Skin Irritation - Category 2): Causes skin irritation.[4]

  • H318 (Serious Eye Damage - Category 1): Causes serious eye damage.[4]

  • H335 (Specific Target Organ Toxicity, Single Exposure - Category 3): May cause respiratory irritation.[4]

The causality behind these classifications dictates our protective measures. The carbamate functional group can interfere with biological processes, leading to toxicity, while the compound's chemical properties can cause direct irritation to tissues upon contact. Therefore, establishing a robust barrier between the researcher and the chemical is the primary safety objective.

Table 1: Required Personal Protective Equipment (PPE)

PPE CategorySpecificationRationale for Use
Hand Protection Nitrile or other chemically impermeable gloves.To prevent skin contact and subsequent irritation.[5] Gloves must be inspected before use and removed carefully to avoid contaminating the skin.[6]
Eye/Face Protection Safety glasses with side shields or chemical splash goggles. A face shield may be required for larger quantities.To protect against splashes that could cause serious, irreversible eye damage.[6]
Skin/Body Protection A standard laboratory coat. A chemically resistant apron is recommended if there is a significant risk of splashing.To protect skin and personal clothing from contamination.[5]
Respiratory Protection Not typically required when handling small quantities in a well-ventilated area or chemical fume hood.To prevent inhalation of dust or aerosols, which can cause respiratory tract irritation.[5]

Part 2: Waste Generation and Segregation Protocol

Proper disposal begins at the point of waste generation. The primary principle is waste segregation : never mix incompatible waste streams.[7][8] Mixing carbamate waste with other chemicals, such as strong acids or bases, could initiate unintended chemical reactions, posing a significant safety risk.

This protocol outlines the segregation of waste into three primary streams: unused/expired solid chemical, contaminated solid waste, and liquid waste solutions.

Experimental Protocol: Waste Collection at the Bench
  • Prepare a Designated Waste Area: Before starting your experiment, designate a specific area on your lab bench or within your chemical fume hood for waste accumulation.

  • Unused/Expired Solid Chemical:

    • Collect any excess or expired tert-Butyl (2-Hydroxyethyl-d4)carbamate directly into a dedicated hazardous waste container.[3]

    • This container must be clearly labeled as "Hazardous Waste" and include the full chemical name.[2]

  • Contaminated Solid Waste:

    • This stream includes items like gloves, weigh boats, pipette tips, and paper towels that have come into direct contact with the chemical.

    • Place these items into a second, separate, clearly labeled hazardous waste container or a securely sealed bag designated for this purpose.[3]

  • Liquid Waste Solutions:

    • Collect all solutions containing tert-Butyl (2-Hydroxyethyl-d4)carbamate into a dedicated, compatible liquid hazardous waste container.[3]

    • Plastic containers are often preferred over glass to minimize the risk of breakage.[2]

    • Ensure the container is made of a material compatible with the solvents used in your solution.

  • Container Management:

    • All waste containers must be kept tightly closed except when actively adding waste.[7][8] This is a critical step to prevent the release of vapors and to avoid spills. Do not leave a funnel in the container opening.[7]

    • Ensure all containers are in good condition, free from leaks or cracks.[7]

Part 3: On-Site Accumulation and Storage

Once waste is generated and collected at the bench, it must be stored safely pending pickup by your institution's Environmental Health & Safety (EHS) department. This is typically done in a Satellite Accumulation Area (SAA) .[7][8]

An SAA is a designated location at or near the point of waste generation and under the control of the laboratory personnel.[7] It allows for the short-term accumulation of hazardous waste before it is moved to a central storage facility.

Workflow for Satellite Accumulation Area (SAA) Management
  • Transfer to SAA: Promptly move your filled and sealed waste containers to your lab's designated SAA.

  • Proper Labeling (Critical): Ensure every container has a completed EHS-provided hazardous waste tag.[2] This label is a legal document and must contain:

    • The words "Hazardous Waste".[2]

    • The full, unabbreviated chemical name(s) of all contents. For mixtures, list each component and its approximate percentage.[2][7]

    • The date of waste generation (the date you first added waste to the container).[2]

    • The location of origin (building, room number) and the Principal Investigator's name.[2]

  • Segregation within the SAA: Store the carbamate waste containers with other compatible organic wastes. Crucially, ensure they are physically segregated from incompatible materials like acids and bases, using distance or secondary containment bins.[8]

  • Volume Limits: Be aware of SAA volume limits. Regulations typically cap the amount of hazardous waste that can be stored in an SAA (e.g., up to 55 gallons of non-acute hazardous waste).[8][9]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and workflow for handling tert-Butyl (2-Hydroxyethyl-d4)carbamate waste from generation to disposal request.

G cluster_0 At the Bench cluster_1 Satellite Accumulation Area (SAA) cluster_2 Disposal & Emergency Generate Waste Generation (Solid, Liquid, Contaminated) Segregate Segregate into Designated Containers Generate->Segregate Spill Spill Occurs? Generate->Spill Label_Bench Temporarily Label Contents Segregate->Label_Bench Close Keep Containers Securely Closed Label_Bench->Close Move Move to SAA Close->Move Tag Attach Official 'Hazardous Waste' Tag Move->Tag Store Store with Compatible Chemicals Tag->Store Inspect Weekly Inspection for Leaks Store->Inspect Request Request EHS Pickup (Container ~90% Full) Store->Request EHS EHS Collects for Final Disposal Request->EHS Spill->Generate No Spill_Protocol Follow Emergency Spill Protocol Spill->Spill_Protocol Yes

Caption: Workflow for the safe handling and disposal of carbamate waste.

Part 4: Final Disposal and Emergency Procedures

The final step in the disposal process is to arrange for the removal of the waste by trained professionals. Laboratory personnel should never attempt to dispose of hazardous waste themselves.

Procedure for Requesting Waste Pickup
  • Monitor Container Volume: When a waste container reaches approximately 90% capacity, it is time to request a pickup.[7] Do not overfill containers.

  • Submit a Pickup Request: Follow your institution's specific procedure for requesting a hazardous waste pickup. This is typically done through an online form or a paper form submitted to the EHS office.[2]

  • Prepare for Pickup: Ensure all containers are properly sealed, labeled, and accessible for the EHS team.

Emergency Spill Protocol

In the event of a spill, immediate and correct action is crucial to prevent exposure and environmental contamination.

  • Evacuate and Alert: Immediately alert others in the vicinity. If the spill is large or involves highly volatile solvents, evacuate the area.

  • Assess the Spill: Determine if the spill is manageable by laboratory personnel. If you are ever in doubt, or if the spill is large, call your institution's emergency EHS number.

  • Contain a Small Spill (if safe to do so):

    • Ensure you are wearing the appropriate PPE as detailed in Table 1.

    • Use a chemical spill kit with an inert absorbent material (e.g., vermiculite or sand) to cover and absorb the spilled material.

    • Do not use combustible materials like paper towels to absorb flammable solvent spills.

  • Collect and Dispose: Carefully sweep or scoop the absorbed material and place it into a new, designated hazardous waste container.[3][5] Label it as "Hazardous Waste: Spill Debris" and list the spilled chemicals.

  • Decontaminate: Clean the spill area with an appropriate solvent and cleaning materials. All materials used for decontamination must also be disposed of as hazardous waste.

By adhering to this comprehensive guide, you contribute to a culture of safety and ensure that your research is conducted with the utmost respect for environmental and regulatory standards. Always consult your institution's specific Chemical Hygiene Plan and EHS guidelines as the primary authority.

References

  • Hazardous Chemical Waste Management Guidelines. Columbia University Environmental Health & Safety.

  • How to Dispose of Chemical Waste. Case Western Reserve University Environmental Health and Safety.

  • Hazardous Waste and Disposal. American Chemical Society (ACS).

  • EPA Issues Rule on Carbamate Wastes (08/12/2011). U.S. Environmental Protection Agency.

  • Land Disposal Restrictions: Revision of the Treatment Standards for Carbamate Wastes. Federal Register, U.S. Environmental Protection Agency.

  • Chemical Disposal Guidelines. University of North Texas at Dallas, Department of Natural Sciences.

  • Hazardous Waste Disposal Guidelines. Purdue University Environmental Health and Safety.

  • TERT-BUTYL N-(2-HYDROXYETHYL)CARBAMATE SDS. Echemi.

  • Safeguarding Your Research: A Comprehensive Guide to Handling tert-Butyl Carbamate. Benchchem.

  • tert-butyl N-(2-hydroxyethyl)carbamate. PubChem, National Institutes of Health.

  • tert-Butyl carbamate - SAFETY DATA SHEET. Thermo Fisher Scientific.

  • SAFETY DATA SHEET - tert-Butyl N-(2-Hydroxypropyl)carbamate. TCI Chemicals.

  • Emergency Revision of the Treatment Standards for Carbamate Wastes. U.S. Environmental Protection Agency.

  • Rules and Regulations - Land Disposal Restrictions. Federal Register, Vol. 62, No. 116.

  • SAFETY DATA SHEET - tert-Butyl (2-hydroxyethyl)carbamate. Sigma-Aldrich.

  • tert-Butyl N-(2-aminoethyl)carbamate Safety Data Sheet. AK Scientific, Inc.

  • SAFETY DATA SHEET - tert-Butyl carbamate. Fisher Scientific.

  • Reportable Quantity Adjustments for Carbamates and Carbamate-Related Hazardous Waste Streams. Federal Register.

  • SAFETY DATA SHEET - tert-Butyl carbamate (L00259). Fisher Scientific.

  • Safety Data Sheet - tert-Butyl (2-hydroxyethyl-d4)carbamate. Angene Chemical.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.